Doxorubicin Hydrochloride
Description
Historical Context of Anthracycline Discovery and Development
The journey to the discovery of doxorubicin (B1662922) began in the 1950s with a concerted effort by the Italian pharmaceutical company, Farmitalia Research Laboratories, to identify novel anticancer agents from soil-dwelling microbes. nih.govaacrjournals.orgfrontiersin.org This initiative led to the isolation of a new strain of Streptomyces peucetius from a soil sample collected near the 13th-century Castel del Monte in Apulia, Italy. nih.govnih.gov This bacterium was notable for producing a red pigment. nih.gov
In the early 1960s, a team of researchers at Farmitalia, including Aurelio Di Marco, isolated an antibiotic from this bacterial strain that demonstrated significant activity against tumors in mice. oncotarget.com They named this red-pigmented compound daunomycin. oncotarget.commdpi.com Concurrently, researchers in France made a similar discovery, terming the compound rubidomycin. rpicorp.com The name daunorubicin (B1662515) was later adopted internationally, combining "Dauni," a pre-Roman tribe from the region of the discovery, and "rubis," the French word for ruby, reflecting its color. nih.govremedypublications.com Clinical trials in the 1960s confirmed its efficacy against acute leukemia and lymphoma. nih.govfrontiersin.org
Further research at Farmitalia revealed that minor structural modifications could alter the biological activity of the compound. nih.govfrontiersin.org In 1969, a team led by Federico Arcamone created a mutant strain of S. peucetius using N-nitroso-N-methyl urethane. nih.govfrontiersin.org This new strain produced a different red antibiotic which they named Adriamycin, after the Adriatic Sea. nih.govfrontiersin.org This compound was later renamed doxorubicin to adhere to established naming conventions. nih.govfrontiersin.org Research demonstrated that doxorubicin had superior activity against a broader range of tumors compared to daunorubicin, particularly solid tumors. nih.govfrontiersin.org The initial clinical trials for doxorubicin commenced in July 1969. mdpi.com
Key Milestones in the Discovery of Doxorubicin
| Year | Milestone | Key Researchers/Institution | Reference |
| 1950s | Initiation of a research program to find anticancer compounds from soil microbes. | Farmitalia Research Laboratories | nih.govaacrjournals.orgfrontiersin.org |
| Early 1960s | Isolation of Streptomyces peucetius from a soil sample near Castel del Monte, Italy. | Farmitalia Research Laboratories | nih.govnih.gov |
| 1963 | Discovery of daunorubicin (daunomycin) from S. peucetius. | A. Di Marco and colleagues (Farmitalia) | oncotarget.com |
| 1960s | Clinical trials confirm the anti-leukemia and anti-lymphoma activity of daunorubicin. | Multiple researchers in Europe and the US | nih.govfrontiersin.org |
| 1969 | Development of doxorubicin (Adriamycin) from a mutated strain of S. peucetius. | Federico Arcamone and colleagues (Farmitalia) | nih.govfrontiersin.orgnih.gov |
| 1969 | Commencement of the first clinical trials of doxorubicin. | G. Bonadonna and colleagues | mdpi.com |
Academic Significance of Doxorubicin Hydrochloride in Contemporary Biomedical Science
This compound has become an indispensable tool in academic research, primarily due to its well-characterized mechanisms of action and its utility in a wide array of experimental settings. sigmaaldrich.com Its significance extends beyond its clinical use into fundamental cancer biology research, pharmacology, and the development of novel therapeutic strategies.
One of the primary research applications of this compound is in the study of cellular responses to DNA damage. rpicorp.com It acts as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription. mdpi.com By stabilizing the topoisomerase II-DNA complex after the DNA chain has been broken, doxorubicin prevents the resealing of the DNA strand, leading to double-strand breaks. nih.gov This action triggers cellular DNA damage response pathways, making doxorubicin an invaluable tool for researchers investigating these complex signaling cascades, including cell cycle arrest and apoptosis (programmed cell death). rpicorp.commdpi.com
Furthermore, the development of resistance to doxorubicin in cancer cells is a significant area of academic inquiry. remedypublications.comnih.gov Researchers use doxorubicin to induce and study the mechanisms of drug resistance. remedypublications.comsigmaaldrich.com This includes investigating the role of drug efflux pumps, such as P-glycoprotein (MDR-1), alterations in topoisomerase II activity, and changes in apoptotic signaling pathways. nih.gov For instance, doxorubicin-resistant cell lines are frequently developed in laboratories to identify and test new therapeutic agents that can overcome resistance. sigmaaldrich.com
The inherent fluorescence of doxorubicin is another property that enhances its academic utility. sigmaaldrich.commdpi.com This natural fluorescence allows for the visualization of the drug's uptake and intracellular localization using techniques like confocal laser scanning microscopy, which is instrumental in studies of drug delivery and subcellular trafficking. sigmaaldrich.commdpi.com
In the field of nanomedicine, this compound is widely used as a model drug for the development and evaluation of novel drug delivery systems. nih.govfrontiersin.orgmdpi.com Numerous studies have focused on encapsulating or conjugating doxorubicin with various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles. frontiersin.orgnih.govmdpi.com The goal of these nano-formulations is to improve the therapeutic index of doxorubicin by enhancing its delivery to tumor tissues while minimizing its exposure to healthy tissues. mdpi.com These studies are crucial for advancing the design of targeted and controlled-release drug delivery platforms. mdpi.commdpi.com
Research Applications of this compound
| Research Area | Application of this compound | Key Mechanisms/Properties Utilized | Reference |
| Cancer Biology | Studying DNA damage response, apoptosis, and cell cycle regulation. | DNA intercalation and topoisomerase II inhibition. | rpicorp.commdpi.com |
| Pharmacology | Investigating mechanisms of multidrug resistance. | Induction of resistance through pathways like drug efflux pumps. | remedypublications.comsigmaaldrich.comnih.gov |
| Cellular Imaging | Visualizing drug uptake and intracellular distribution. | Inherent fluorescence. | sigmaaldrich.commdpi.com |
| Nanomedicine | Serving as a model drug for novel drug delivery systems. | Encapsulation/conjugation with nanoparticles for targeted delivery. | frontiersin.orgnih.govmdpi.commdpi.com |
| Enzymology | Probing the function and inhibition of topoisomerase II. | Specific inhibition of topoisomerase II activity. | mdpi.comembopress.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-RUELKSSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11.ClH, C27H30ClNO11 | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-92-8 (Parent) | |
| Record name | Doxorubicin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3030636 | |
| Record name | Doxorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25316-40-9 | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Doxorubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxorubicin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
399 to 401 °F (Decomposes) (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Molecular and Cellular Mechanisms of Doxorubicin Hydrochloride Action
DNA Intercalation and Topoisomerase II Poisoning
A principal mechanism of doxorubicin's anticancer activity is its ability to interfere with DNA structure and function. nih.gov This interference disrupts essential cellular processes like replication and transcription, ultimately leading to cell death.
Molecular Interactions with DNA Helix
Doxorubicin's planar aromatic structure allows it to insert itself, or intercalate, between the base pairs of the DNA double helix. wikipedia.orgresearchgate.net The anthraquinone (B42736) ring of the molecule forms hydrogen bonds, particularly with guanine (B1146940) bases in adjacent GC base pairs. nih.gov This intercalation unwinds the DNA helix, causing a positive supercoiling effect and creating torsional stress that can destabilize the surrounding nucleosomes. nih.gov While the primary interaction is intercalation, doxorubicin's daunosamine (B1196630) sugar moiety sits (B43327) within the minor groove of the DNA, further stabilizing the complex by interacting with adjacent base pairs. wikipedia.org This physical disruption of the DNA structure interferes with the binding of proteins necessary for DNA replication and transcription. researchgate.net
Topoisomerase II Alpha and Beta Inhibition
Doxorubicin (B1662922) is classified as a topoisomerase II poison. nih.gov Topoisomerase II enzymes (both alpha and beta isoforms) are crucial for managing DNA topology by creating transient double-strand breaks to relieve supercoiling during replication and transcription. oup.commdpi.com Doxorubicin interferes with this process by stabilizing the "cleavable complex," which is the intermediate stage where topoisomerase II is covalently bound to the broken DNA strands. wikipedia.orgnih.gov By preventing the re-ligation of these breaks, doxorubicin effectively traps the enzyme on the DNA, leading to the accumulation of permanent DNA double-strand breaks. wikipedia.orgdrugbank.com
Both topoisomerase II alpha (Top2α) and topoisomerase II beta (Top2β) are targets of doxorubicin. biomedpharmajournal.org Top2α is primarily expressed in proliferating cells, while Top2β is found in both dividing and quiescent cells, including terminally differentiated cells like cardiomyocytes. oup.com The inhibition of Top2α in rapidly dividing cancer cells is a key component of doxorubicin's therapeutic effect. nih.gov Conversely, the interaction with Top2β in cardiomyocytes is thought to be a major contributor to the drug's cardiotoxic side effects. oup.commdpi.com
Induction of DNA Damage Responses
The DNA double-strand breaks and adducts created by doxorubicin trigger a robust DNA damage response (DDR) within the cell. nih.govnih.gov This response involves the activation of a cascade of signaling proteins, including the kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia- and Rad3-related). nih.gov The DDR attempts to halt the cell cycle to allow for DNA repair. nih.gov However, the extensive damage caused by doxorubicin often overwhelms the cell's repair capacity. physiology.org This leads to the activation of apoptotic pathways, a form of programmed cell death. researchgate.netaacrjournals.org Key markers of this response include the phosphorylation of proteins like H2AX (forming γH2AX), Chk1, and RPA2. mdpi.comnih.gov If the damage is too severe to be repaired, the cell will undergo apoptosis, a critical outcome for the drug's anticancer effect. researchgate.net
Reactive Oxygen Species Generation and Cellular Effects
Beyond its direct interactions with DNA, doxorubicin exerts significant cytotoxic effects through the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. oup.com
Redox Cycling and Free Radical Formation
Doxorubicin can undergo a one-electron reduction, primarily in the mitochondria, to form a semiquinone radical. drugbank.comphysiology.org This reaction is facilitated by enzymes such as NADPH dehydrogenases. nih.govdrugbank.com The unstable semiquinone is then re-oxidized back to doxorubicin, a process that transfers an electron to molecular oxygen, generating superoxide (B77818) anions (•O₂⁻). physiology.orgijbs.com This cycle can repeat, leading to the continuous production of ROS. These superoxide anions can be further converted into other damaging ROS, including hydrogen peroxide and hydroxyl radicals. drugbank.com This redox cycling leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. ijbs.com
Mitochondrial Dysfunction and Apoptosis Pathways
Mitochondria are a primary site of doxorubicin-induced ROS production and are also major targets of its toxicity. physiology.orgaging-us.com The accumulation of ROS within the mitochondria damages mitochondrial components, including lipids, proteins, and mitochondrial DNA. frontiersin.org This leads to mitochondrial dysfunction, characterized by abnormalities in mitochondrial structure, a decrease in mitochondrial membrane potential, and impaired energy metabolism. frontiersin.orgjst.go.jp
Mitochondrial damage is a potent trigger for the intrinsic pathway of apoptosis. researchgate.netnih.gov Damaged mitochondria release pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. researchgate.netnih.gov Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. researchgate.netnih.gov Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins and leading to cell death. aging-us.comresearchgate.net Doxorubicin can also induce the release of other mitochondrial pro-apoptotic proteins like endonuclease G (EndoG) and apoptosis-inducing factor (AIF), which can cause DNA fragmentation independent of caspases. researchgate.netnih.gov
Chromatin Dynamics and Epigenetic Modulation
Doxorubicin's interaction with the cell's genetic material extends beyond simple DNA damage. It actively remodels the chromatin landscape, leading to significant changes in gene expression and cellular function.
Histone Eviction and Chromatin Remodeling
A key, yet distinct, mechanism of Doxorubicin is its ability to induce "chromatin damage" by causing the eviction of histones from DNA. pnas.org This process is not necessarily dependent on its DNA-damaging activity. researchgate.net Doxorubicin intercalates into the DNA double helix, a process where its planar aromatic portion inserts itself between DNA base pairs. wikipedia.org This intercalation is thought to generate positive torsional stress that destabilizes nucleosomes, the fundamental units of chromatin composed of DNA wrapped around histone proteins. researchgate.net
This destabilization leads to the physical removal, or eviction, of histone proteins from transcriptionally active regions of chromatin. chemicalbook.comnih.gov Studies have shown that Doxorubicin can cause the release of approximately 30% of histones from activated chromatin regions. nih.gov Specifically, the fates of the evicted histones differ; while H2A and H2B histone dimers are relatively stable in the nucleoplasm after eviction, a significant portion of H3 and H4 histones are degraded. nih.gov This histone eviction is a unique feature of anthracyclines like Doxorubicin and is not shared by other topoisomerase II inhibitors such as Etoposide. nih.govnih.gov The process does not appear to require ATP-dependent enzymatic activity, as it occurs even in permeabilized cells where soluble factors have been removed. nih.gov This direct action on chromatin structure fundamentally alters its accessibility and function.
Deregulation of Epigenome and Transcriptome
The eviction of histones and the subsequent remodeling of chromatin by Doxorubicin lead to profound deregulation of the epigenome and transcriptome. wikipedia.orgchemicalbook.com By removing histones, Doxorubicin alters the epigenetic landscape, which includes histone modifications and DNA methylation patterns that control gene expression. nih.govthno.org This disruption can lead to long-term changes in the cardiac transcriptome and epigenome, which may contribute to some of the drug's side effects. frontiersin.org
Induction of Programmed Cell Death Pathways
Doxorubicin's ultimate therapeutic effect is the elimination of cancer cells, which it achieves by activating multiple forms of programmed cell death.
Apoptosis Induction Mechanisms
Doxorubicin is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features. researchgate.netnih.gov It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
The intrinsic pathway is often initiated by DNA damage and the generation of reactive oxygen species (ROS). nih.govnih.gov Doxorubicin's inhibition of topoisomerase II leads to DNA double-strand breaks, which activates the p53 tumor suppressor protein. researchgate.netmdpi.com Activated p53 can upregulate pro-apoptotic proteins from the Bcl-2 family, such as PUMA and NOXA. researchgate.net This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govnih.gov In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which activates caspase-9, and subsequently, the effector caspases-3, -6, and -7. nih.gov These effector caspases execute the final phase of apoptosis, cleaving cellular substrates and leading to the characteristic DNA laddering. nih.gov
Doxorubicin also triggers the extrinsic pathway by upregulating the expression of FAS Ligand (FASL). nih.gov FASL binds to its death receptors on the cell surface, such as FAS and DR5, leading to the recruitment of adaptor proteins and the activation of caspase-8, which then activates the effector caspases. nih.gov
| Key Proteins in Doxorubicin-Induced Apoptosis | Pathway | Function |
| p53 | Intrinsic | Transcription factor activated by DNA damage, upregulates pro-apoptotic proteins. researchgate.net |
| PUMA, NOXA | Intrinsic | Pro-apoptotic Bcl-2 family members, promote mitochondrial permeabilization. researchgate.net |
| Cytochrome c | Intrinsic | Released from mitochondria, essential for apoptosome formation. nih.govnih.gov |
| Caspase-9 | Intrinsic | Initiator caspase activated by the apoptosome. nih.gov |
| FAS Ligand (FASL) | Extrinsic | Upregulated by Doxorubicin, binds to death receptors to initiate apoptosis. nih.gov |
| Caspase-8 | Extrinsic | Initiator caspase activated by death receptor signaling. nih.gov |
| Caspase-3 | Common | Effector caspase, cleaves cellular proteins to execute apoptosis. nih.govnih.gov |
Autophagy Modulation
Autophagy is a cellular recycling process that can have a dual role in cancer therapy. nih.gov Doxorubicin's effect on autophagy is complex and context-dependent. In some cancer cells, autophagy can act as a survival mechanism, helping cells to withstand the stress induced by chemotherapy. nih.govresearchgate.net For instance, enhanced autophagy has been linked to Doxorubicin resistance in breast cancer and osteosarcoma. nih.govnih.gov In these cases, inhibiting autophagy can increase the cytotoxic effects of Doxorubicin. nih.gov
Conversely, in other contexts, Doxorubicin can induce autophagy, which contributes to its cell-killing effects. mdpi.comaging-us.com For example, in primary cortical neurons, Doxorubicin was shown to enhance autophagic flux. aging-us.com However, in cardiomyocytes, Doxorubicin can also block autophagic flux by inhibiting the acidification of lysosomes, leading to an accumulation of autophagosomes and contributing to cardiotoxicity. nih.gov This blockage prevents the final degradation step of autophagy, impairing cellular homeostasis. nih.gov The modulation of autophagy by Doxorubicin is therefore a delicate balance between a pro-survival and a pro-death response, depending on the cell type and the specific cellular conditions. researchgate.netmdpi.com
Ferroptosis and Pyroptosis Induction
Beyond apoptosis and autophagy, Doxorubicin can induce other forms of regulated cell death, including ferroptosis and pyroptosis. researchgate.netnih.gov
Ferroptosis is an iron-dependent form of cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (lipid ROS). jci.orgmdpi.com Doxorubicin has been shown to induce ferroptosis, particularly in cardiomyocytes, which is a significant contributor to its cardiotoxic side effects. jci.orgmdpi.com The mechanism involves the downregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. jci.org Doxorubicin can also form a complex with iron (Doxorubicin-Fe2+), which promotes excessive lipid peroxidation within mitochondria, leading to mitochondrial-dependent ferroptosis. jci.org
Pyroptosis is a pro-inflammatory form of programmed cell death. nih.gov Doxorubicin treatment can trigger pyroptosis in cardiomyocytes by increasing ROS levels, which in turn activates the NLRP3 inflammasome. amegroups.org Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1. amegroups.org Active caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β. amegroups.org
| Cell Death Pathway | Key Features | Mediators |
| Ferroptosis | Iron-dependent, lipid peroxidation | GPX4 downregulation, Doxorubicin-Fe2+ complex. jci.org |
| Pyroptosis | Pro-inflammatory, cell lysis | ROS, NLRP3 inflammasome, Caspase-1, Gasdermin D. amegroups.org |
Mechanisms of Acquired Resistance to Doxorubicin Hydrochloride
Efflux Pump Overexpression and Function
One of the primary mechanisms of doxorubicin (B1662922) resistance is the increased expression and activity of efflux pumps, which actively transport the drug out of cancer cells, reducing its intracellular concentration and cytotoxic effects. frontiersin.orgspandidos-publications.com These pumps belong to the ATP-binding cassette (ABC) transporter superfamily. researchgate.net
ATP Binding Cassette (ABC) Transporters
Several members of the ABC transporter family are implicated in doxorubicin resistance.
P-glycoprotein (ABCB1): P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump that confers resistance to a wide range of chemotherapeutic agents, including doxorubicin. spandidos-publications.comnih.gov Overexpression of P-gp in cancer cells leads to decreased intracellular accumulation of doxorubicin, thereby reducing its ability to reach its nuclear target. nih.gov Studies have shown that even a moderate increase in P-gp expression can be sufficient to cause doxorubicin resistance. tandfonline.com The expression of P-gp can be upregulated in response to doxorubicin treatment, and its inhibition can restore sensitivity to the drug. nih.govnih.gov
Multidrug Resistance-associated Protein 1 (ABCC1): MRP1, encoded by the ABCC1 gene, is another important ABC transporter involved in doxorubicin resistance. oncotarget.com It can transport doxorubicin, often in conjunction with glutathione (B108866) (GSH), out of the cell. frontiersin.orgoup.com Overexpression of MRP1 has been observed in various cancer cell lines and is associated with reduced sensitivity to doxorubicin. oncotarget.comaacrjournals.org Inhibition of MRP1 has been shown to increase intracellular doxorubicin levels and enhance its cytotoxicity. researchgate.net
ABCC2 and ABCC3: While less studied than ABCB1 and ABCC1 in the context of doxorubicin resistance, ABCC2 and ABCC3 have also been implicated. Overexpression of MRP3 (ABCC3) has been detected in doxorubicin-resistant colon cancer cells. aacrjournals.org
ABCG2: Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is a half-transporter that plays a significant role in doxorubicin resistance. nih.gov Overexpression of wild-type ABCG2 can confer resistance to doxorubicin. nih.gov Furthermore, specific mutations in the ABCG2 gene, particularly at amino acid position 482, can alter its substrate specificity and lead to high levels of resistance to doxorubicin and other anthracyclines. nih.govdovepress.com Studies have shown that single-step exposure to low doses of doxorubicin can induce the overexpression of ABCG2 through epigenetic modifications. nih.govdrugbank.com
RALBP1: RALBP1 (also known as RLIP76) is a non-ABC transporter that has been shown to contribute to doxorubicin resistance. aacrjournals.orgnih.gov It functions as a multispecific transporter for various compounds, including doxorubicin. aacrjournals.org Overexpression of RALBP1 has been linked to doxorubicin resistance in lung and other cancer cells, while its inhibition can increase drug accumulation and cytotoxicity. aacrjournals.orgkoreascience.kr However, its contribution to doxorubicin resistance may vary between different cancer types, with studies suggesting a more minor role in breast cancer compared to lung cancer. nih.gov
Table 1: ABC Transporters and their Role in Doxorubicin Resistance
| Transporter | Gene | Function in Doxorubicin Resistance |
|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Actively effluxes doxorubicin from cancer cells, reducing intracellular concentration. spandidos-publications.comnih.gov |
| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | Transports doxorubicin, often with glutathione, out of the cell. frontiersin.orgoup.com |
| Multidrug Resistance-associated Protein 2 (MRP2) | ABCC2 | Implicated in doxorubicin resistance, though less studied than ABCB1 and ABCC1. aacrjournals.org |
| Multidrug Resistance-associated Protein 3 (MRP3) | ABCC3 | Overexpression detected in doxorubicin-resistant colon cancer cells. aacrjournals.org |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Wild-type and mutated forms confer resistance by effluxing doxorubicin. nih.govnih.gov |
| RALBP1 | RALBP1 | A non-ABC transporter that contributes to doxorubicin efflux. aacrjournals.orgnih.gov |
Modulators of Efflux Pump Activity
Various strategies have been developed to overcome efflux pump-mediated resistance by using modulators that inhibit their function. These modulators can increase the intracellular concentration of doxorubicin and restore its therapeutic efficacy.
First-generation modulators , such as verapamil (B1683045) and cyclosporine A, were among the first to be identified. nih.govspandidos-publications.com They have been shown to reverse doxorubicin resistance in vitro by inhibiting P-gp activity. nih.govacs.org However, their clinical use has been limited by toxicity and unfavorable pharmacokinetic interactions. nih.gov
Second and third-generation modulators have been developed with improved specificity and lower toxicity. For example, tariquidar (B1662512) is a potent and specific MDR1 inhibitor that has been shown to reverse doxorubicin resistance in various cancer cell lines. mdpi.com
Phytochemicals and other natural compounds have also been investigated for their ability to modulate efflux pump activity. Some plant-derived compounds have shown potential as chemosensitizers against resistant cancer cells. researchgate.net
RNA interference (siRNA) technology has been used to specifically knockdown the expression of efflux pump genes, leading to increased sensitivity to doxorubicin. nih.govnih.gov For instance, siRNA targeting ABCG2 has been shown to restore doxorubicin sensitivity in resistant cells. nih.gov
Table 2: Modulators of Efflux Pump Activity
| Modulator | Target Efflux Pump(s) | Mechanism of Action |
|---|---|---|
| Verapamil | P-gp (ABCB1) | First-generation inhibitor of P-gp activity. nih.govspandidos-publications.com |
| Cyclosporine A | P-gp (ABCB1) | First-generation inhibitor of P-gp activity. spandidos-publications.comacs.org |
| Tariquidar | P-gp (MDR1) | Potent and specific third-generation inhibitor of P-gp. mdpi.com |
| Fumitremorgin C | ABCG2 | Specific inhibitor of ABCG2. nih.gov |
| Indomethacin | MRP1 (ABCC1) | Decreases MRP1 expression by inhibiting its promoter activity. aacrjournals.org |
| siRNA | Specific ABC transporters | Downregulates the expression of target efflux pump genes. nih.govnih.gov |
Alterations in Target Enzymes
Doxorubicin's primary cytotoxic mechanism involves its interaction with topoisomerase II alpha (TOP2A), an enzyme crucial for DNA replication and repair. Alterations in this target enzyme can lead to drug resistance.
TOP2A Amplification and Modifications
The status of the TOP2A gene and its protein product can significantly influence a cell's sensitivity to doxorubicin.
TOP2A Amplification: Amplification of the TOP2A gene is often associated with increased sensitivity to doxorubicin. tandfonline.com This is because higher levels of the target enzyme provide more sites for doxorubicin to bind and exert its cytotoxic effect. tandfonline.com In some cancers, such as breast cancer, TOP2A amplification is a predictive marker for a favorable response to anthracycline-based chemotherapy. nih.govpnas.org
TOP2A Deletions and Downregulation: Conversely, a reduction in TOP2A levels can lead to doxorubicin resistance. pnas.org Deletions of the TOP2A gene or downregulation of its expression result in fewer target sites for the drug, thereby diminishing its efficacy. nih.govpnas.org Studies have demonstrated that knockdown of TOP2A expression confers resistance to doxorubicin both in vitro and in vivo. pnas.orgoncotarget.com
TOP2A Mutations: While less common than changes in gene copy number, mutations in the TOP2A gene can also contribute to doxorubicin resistance. These mutations can alter the enzyme's structure, preventing doxorubicin from binding effectively and stabilizing the DNA-enzyme complex.
DNA Damage Response and Repair Dysregulation
Doxorubicin induces DNA double-strand breaks (DSBs), which, if not properly repaired, trigger apoptosis. nih.gov Dysregulation of the DNA damage response (DDR) and repair pathways can therefore contribute to acquired resistance.
Impaired DNA Repair Mechanisms
Cancer cells can develop resistance to doxorubicin by enhancing their ability to repair the DNA damage caused by the drug.
Enhanced DNA Repair Capacity: Upregulation of DNA repair pathways can counteract the cytotoxic effects of doxorubicin. For instance, increased activity of kinases involved in DNA repair, such as ATM and DNA-PK, can lead to more efficient repair of DSBs and reduced cell death. nih.govfrontiersin.org Inhibition of these repair kinases has been shown to increase doxorubicin-induced apoptosis in resistant cells. nih.govmdpi.com
Dysregulation of DDR Signaling: Alterations in the signaling pathways that sense DNA damage and orchestrate the cellular response can also contribute to resistance. For example, some resistant cells exhibit a decreased activation of key DDR proteins like ATM, Chk1, and Chk2 following doxorubicin treatment. nih.gov This blunted response allows the cells to evade apoptosis and continue to proliferate despite the presence of DNA damage. biorxiv.orgbiorxiv.org The dysregulation of these pathways is a complex process that can promote genomic instability and the evolution of further resistance mechanisms. frontiersin.orgfrontiersin.org
Intracellular Signaling Pathway Adaptations
Cancer cells can acquire resistance to Doxorubicin by altering key intracellular signaling pathways that govern cell survival, proliferation, and death. These adaptations effectively rewire the cell's internal circuitry to counteract the drug's cytotoxic effects.
Recent research has highlighted the role of the Fatty Acid-Binding Protein 5 (FABP5)/Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling axis in Doxorubicin resistance, particularly in breast cancer. researchgate.netnih.govnih.gov Studies have shown that FABP5 expression is significantly elevated in Doxorubicin-resistant breast cancer cells (MCF-7/ADR) compared to their drug-sensitive counterparts. researchgate.netnih.gov This increased FABP5 expression is correlated with increased resistance. researchgate.net
Inhibition of FABP5, either through siRNA or a specific inhibitor like SBFI-26, has been demonstrated to increase sensitivity to Doxorubicin in these resistant cells. researchgate.netnih.gov This sensitization is associated with a decrease in intracellular calcium levels, as well as reduced PPARγ and autophagy activity. researchgate.netnih.gov Molecular docking studies have further suggested that FABP5 may bind to Doxorubicin more strongly than P-glycoprotein (P-GP), a well-known drug efflux pump, indicating a direct role in drug sequestration or transport. researchgate.netnih.govnih.gov The FABP family of intracellular lipid chaperones, including FABP5, transports fatty acids to various organelles and has been implicated in the biological characteristics of tumor cells. nih.gov The activation of the FABP5/PPARγ pathway, therefore, represents a crucial mechanism of Doxorubicin resistance, making FABP5 a potential therapeutic target to overcome it. researchgate.netnih.gov
The Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway is another critical mediator of acquired resistance to Doxorubicin. frontiersin.org In Doxorubicin-resistant breast cancer cells, there is a notable increase in intracellular calcium levels, which can be more than double that of sensitive cells. frontiersin.org This elevated calcium concentration promotes Doxorubicin resistance, and its chelation can restore drug sensitivity. frontiersin.orgplos.org
The molecular mechanism underlying this resistance involves the activation of CaMKII. frontiersin.org The expression of phosphorylated CaMKII (p-CaMKII) is increased in resistant breast cancer cells and tissues from patients who are less sensitive to treatment. researchgate.netfrontiersin.org CaMKII activation has been shown to be involved in various cellular processes that can contribute to therapy resistance, including the promotion of cell cycle progression and the inhibition of apoptosis. oncotarget.com For instance, in colon cancer cells, CaMKII can activate the MEK/Erk pathway, leading to the degradation of a cell cycle inhibitor and promoting cell cycle transition. oncotarget.com Conversely, it can also stabilize p53, a tumor suppressor, in other cancer types. oncotarget.com In the context of Doxorubicin resistance, studies have shown that CaMKII can phosphorylate and activate the transcription factor hypoxia-inducible factor 1α (HIF-1α), leading to the overexpression of P-glycoprotein and reduced intracellular drug accumulation. oncotarget.com The inhibition of CaMKII, therefore, presents a promising strategy to counteract Doxorubicin resistance. oncotarget.comfrontiersin.org
| Pathway Component | Role in Doxorubicin Resistance | Associated Findings |
| FABP5 | Upregulated in resistant cells, binds to Doxorubicin. | Inhibition increases Doxorubicin sensitivity. researchgate.netnih.gov |
| PPARγ | Activated by FABP5 signaling. | Levels decrease upon FABP5 inhibition. researchgate.netnih.govnih.gov |
| Intracellular Calcium | Significantly increased in resistant cells. | Chelation restores drug sensitivity. frontiersin.org |
| CaMKII | Activated by elevated intracellular calcium. | Inhibition can overcome resistance. frontiersin.orgoncotarget.comfrontiersin.org |
| p-CaMKII | Expression is increased in resistant cells and tissues. | Correlates with poor treatment response. researchgate.netfrontiersin.org |
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in the development of aggressive and drug-resistant cancer phenotypes. biorxiv.orgbiorxiv.org In the context of Doxorubicin resistance, NF-κB activation can up-regulate the expression of numerous genes involved in anti-apoptosis, cell proliferation, and drug efflux. mdpi.com
In some cancer models, initial exposure to Doxorubicin can lead to a decrease in NF-κB activity. biorxiv.org However, upon re-exposure, NF-κB signaling is enhanced, contributing to a more aggressive and resistant phenotype. biorxiv.orgbiorxiv.org This is supported by findings that show phosphorylated NF-κB (pNF-κB) levels, which were initially reduced after the first Doxorubicin treatment, increase upon subsequent exposure. biorxiv.org
Constitutively active NF-κB has been detected in a significant percentage of certain cancers, enabling leukemic cells to resist apoptosis and proliferate uncontrollably. mdpi.com One of the key mechanisms by which NF-κB contributes to multidrug resistance is by modifying the expression of the mdr1 gene, which encodes the P-glycoprotein drug efflux pump. mdpi.com Overexpression of the NF-κB p50/p65 dimer has been observed in Doxorubicin-resistant cell lines, where it is responsible for up-regulating P-gp expression. mdpi.com Furthermore, NF-κB can promote the transcription of anti-apoptotic genes such as cIAP and XIAP, further contributing to cell survival in the presence of chemotherapeutic agents. plos.org Interestingly, in some cellular contexts, the combination of Doxorubicin with certain inhibitors can convert NF-κB from a pro-survival to a pro-apoptotic factor. plos.org
CaMKII Signaling Pathway
Role of Autophagy in Chemoresistance
Autophagy is a cellular process involving the degradation of cellular components to maintain homeostasis and provide energy during periods of stress, such as exposure to chemotherapy. aging-us.comaacrjournals.org In the context of Doxorubicin treatment, autophagy can act as a pro-survival mechanism for cancer cells, thereby contributing to chemoresistance. aging-us.comaacrjournals.orgfrontiersin.org
Doxorubicin treatment can induce autophagy in cancer cells. aging-us.comaacrjournals.org This induced autophagy allows neoplastic cells to manage the stress caused by the drug, promoting their survival. aging-us.com Studies have shown that inhibiting autophagy, either through pharmacological inhibitors like 3-methyladenine (B1666300) (3-MA) or by silencing essential autophagy-related genes like Beclin-1, can enhance the cytotoxic effects of Doxorubicin and even reverse drug resistance. aacrjournals.orgfrontiersin.org For instance, in Doxorubicin-resistant hepatocellular carcinoma cells, inhibition of autophagy potentiated the drug's inhibitory effect on cell proliferation and led to increased apoptosis. frontiersin.org
The level of autophagy can be significantly higher in Doxorubicin-resistant cancer cells compared to their sensitive counterparts, as evidenced by increased formation of autophagosomes and higher expression of autophagy markers like LC3-II. geneticsmr.org This suggests that a heightened autophagic capacity is a characteristic of drug-resistant cells. geneticsmr.org The upregulation of autophagy in response to Doxorubicin treatment facilitates the removal of damaged cellular components, thereby reducing the drug's therapeutic efficacy. researchgate.net Therefore, targeting autophagy represents a viable strategy to overcome Doxorubicin resistance and improve treatment outcomes. aacrjournals.org
| Research Finding | Cell Line(s) | Implication for Doxorubicin Resistance | Reference |
| Inhibition of autophagy by silencing Beclin-1 increased Doxorubicin-induced apoptosis. | MCF-7 | Autophagy is a pro-survival mechanism. | aacrjournals.org |
| The autophagy inhibitor 3-MA reversed Doxorubicin resistance in hepatocellular carcinoma cells. | BEL-7402/DOX, SMMC-7721/DOX | Autophagy inhibition enhances drug sensitivity. | frontiersin.org |
| Doxorubicin-resistant multiple myeloma cells show higher levels of autophagosomes and LC3-II expression. | RPMI8226/DOX | Increased autophagy is a feature of resistant cells. | geneticsmr.org |
| Doxorubicin treatment induces pro-survival autophagy in osteosarcoma cells. | U2OS | Autophagy induction contributes to chemoresistance. | aging-us.com |
Influence of Tumor Microenvironment on Resistance Development
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix (ECM), and signaling molecules that surrounds a tumor. The TME plays a critical role in tumor progression, metastasis, and the development of resistance to therapies, including Doxorubicin. frontiersin.orgthno.org
The physical and chemical characteristics of the TME can directly impact drug efficacy. For example, the acidic nature of the TME (pH ~6.2-6.5) can create a physical barrier to weakly basic drugs like Doxorubicin, reducing their uptake by cancer cells due to an altered ionization state. thno.org Hypoxia, or low oxygen levels, within the TME can also contribute to resistance by inducing genetic instability and selecting for more aggressive, apoptosis-resistant cancer cell phenotypes. thno.org
Interactions between cancer cells and other cellular components of the TME, such as cancer-associated fibroblasts (CAFs), are also crucial. frontiersin.org Fibroblasts can stabilize spheroid models of tumors, modulating their growth, viability, and levels of hypoxia and inflammation. frontiersin.org CAFs can also promote resistance through the secretion of various factors and by remodeling the ECM. spandidos-publications.com For example, increased adhesion between tumor cells and the ECM can lead to cell cycle arrest, promoting a quiescent state that is less susceptible to chemotherapy. spandidos-publications.com Furthermore, studies have shown that in Doxorubicin-resistant tumors, the disruption of the vascular barrier, influenced by matrix metalloprotease (MMP)-9 secretion, can be a contributing factor to resistance and tumor relapse. frontiersin.org The presence of fibroblasts in 3D tumor models has been shown to increase cell-cell and cell-extracellular matrix interactions, making these heterotypic models valuable for studying the role of the TME in chemoresistance. frontiersin.org
Synthesis, Structural Modifications, and Analog Development of Doxorubicin Hydrochloride
Biosynthesis and Natural Product Isolation from Streptomyces peucetius
Doxorubicin (B1662922) is an anthracycline antibiotic originally isolated from the bacterium Streptomyces peucetius var. caesius. samipubco.commdpi.com The wild-type strain, S. peucetius ATCC 29050, primarily produces daunorubicin (B1662515). nih.gov Doxorubicin was first discovered in a mutant strain, S. peucetius subsp. caesius ATCC 27952, which was generated from the wild-type through mutagenesis. nih.govwikipedia.org This mutant strain is capable of the C-14 hydroxylation of daunorubicin to form doxorubicin. nih.gov
The biosynthesis of doxorubicin is a complex, multi-stage process governed by a cluster of genes. wikipedia.org It can be broadly divided into three key stages:
Polyketide Synthesis: The process begins with the synthesis of a 21-carbon decaketide chain by a Type II polyketide synthase (PKS). This involves the condensation of one propionyl-CoA starter unit with nine malonyl-CoA extender units. wikipedia.orgrroij.com The genes responsible for this initial phase are the dps genes. wikipedia.org
Aglycone Formation: The polyketide chain undergoes a series of cyclizations and tailoring reactions to form the tetracyclic aglycone, ε-rhodomycinone. rroij.comnih.gov
Glycosylation and Final Modifications: The aglycone is then glycosylated with the deoxysugar TDP-L-daunosamine, which is synthesized from glucose-1-phosphate via the action of enzymes encoded by the dnm genes. wikipedia.orgrroij.com The final tailoring steps, including the critical C-14 hydroxylation of the precursor daunorubicin, are catalyzed by enzymes encoded within the dnr gene cluster. wikipedia.org The enzyme responsible for converting daunorubicin to doxorubicin is a cytochrome P450 oxidase encoded by the doxA gene. nih.govwikipedia.org
The fermentation yield of doxorubicin from wild-type S. peucetius is typically low, making direct industrial production via fermentation economically challenging. nih.gov Consequently, significant research has focused on genetic engineering and process optimization to enhance production. Strategies have included:
Mutagenesis: Classical strain improvement through mutagenesis, using agents like N-methyl-N′-nitro-N-nitrosoguanidine (NTG), has led to industrial strains with significantly higher doxorubicin titers. frontiersin.org
Genetic Engineering: Targeted genetic modifications, such as disrupting genes (dnrU, dnrH, dnrX) that divert precursors to byproducts, have been shown to increase doxorubicin yields. nih.govasm.org For instance, inactivating dnrU and dnrX in S. peucetius 29050 resulted in a threefold increase in doxorubicin production. nih.gov
Process Optimization: Optimizing fermentation conditions, such as media composition and culture temperature, is also crucial for maximizing doxorubicin output. rsc.orgtandfonline.com
The isolation and purification of doxorubicin from fermentation broths traditionally involve multiple steps, including solvent extraction with acetone, chloroform, and methanol, followed by filtration and chromatography. rsc.org More recent methods, such as immobilized metal ion affinity chromatography (IMAC), have been explored to simplify the purification process by exploiting the metal-coordinating properties of doxorubicin. rsc.orgrsc.org
Synthetic Methodologies for Doxorubicin and Derivatives
While fermentation of engineered Streptomyces strains is a primary source of doxorubicin, chemical synthesis and semi-synthesis play crucial roles in producing doxorubicin and its derivatives.
Semi-synthetic Approaches and Regioselective Acylation
Due to the complexity of the doxorubicin molecule, total synthesis is challenging. google.com A more common approach is the semi-synthesis of doxorubicin from its more abundant precursor, daunorubicin. oup.com This process hinges on the selective hydroxylation of daunorubicin at the C-14 position.
Another important area of semi-synthesis involves the regioselective acylation of doxorubicin to create ester derivatives. The polyfunctional nature of doxorubicin, with its multiple hydroxyl groups, makes selective modification difficult. google.com However, enzymatic approaches have shown promise. For example, non-chemically modified lipases can be used to exclusively acylate the C-14 primary hydroxyl group of doxorubicin. google.com This method allows for the creation of prodrugs that can be activated in vivo.
Total Synthesis Strategies
The total synthesis of doxorubicin is a formidable challenge in organic chemistry. Numerous strategies have been developed over the years, but they are often lengthy and not practical for large-scale production or the rapid generation of diverse analogs. google.com These syntheses must address the stereochemical complexity of the molecule, particularly the stereocenters in the daunosamine (B1196630) sugar and the aglycone.
Design and Evaluation of Doxorubicin Analogs
The clinical utility of doxorubicin is limited by significant side effects. This has driven extensive research into the design and evaluation of doxorubicin analogs with improved therapeutic indices.
Structure-Activity Relationship Studies for Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how the different functional groups of doxorubicin contribute to its anticancer activity and its toxicity. These studies have revealed several key insights:
The Daunosamine Sugar: The amino sugar moiety is essential for doxorubicin's ability to bind to DNA. Modifications to this sugar can significantly impact the drug's efficacy.
The Aglycone: The tetracyclic ring system is crucial for intercalating into the DNA double helix.
The C-14 Hydroxyl Group: This group is important for the drug's potency. Esterification at this position can lead to prodrugs with altered pharmacokinetic properties.
Glycosyl Diastereomers and Amine Modifications
Modifications to the daunosamine sugar have been a major focus of analog development. This includes the synthesis of glycosyl diastereomers, which are stereoisomers of the natural sugar. For example, epirubicin, an epimer of doxorubicin with a different stereochemistry at the 4' position of the sugar, exhibits a better therapeutic index than doxorubicin in some cancers.
Modifications to the amine group on the daunosamine sugar have also been explored. N,N-dimethylated analogs of daunorubicin and doxorubicin have been produced through metabolic engineering of S. peucetius. frontiersin.org These modifications can alter the drug's interaction with DNA and its cellular uptake, potentially leading to derivatives with reduced side effects.
Metal Complexation of Doxorubicin
Doxorubicin Hydrochloride's chemical structure, particularly the quinone and hydroquinone (B1673460) moieties on its aglycone ring, allows for the chelation of various metal ions. This complexation significantly influences its biological activity, including its therapeutic efficacy and its associated toxicities. The interaction is most notably studied with iron and copper, but also occurs with other metals.
Iron Complexation and Cardiotoxicity
The interaction between doxorubicin and iron is a critical factor in the drug's characteristic cardiotoxicity. acs.orgsci-hub.se Doxorubicin forms a stable complex with ferric iron (Fe³⁺), often in a 3:1 doxorubicin-to-iron stoichiometry. nih.gov This complex is redox-active and can participate in reactions that generate harmful reactive oxygen species (ROS). acs.orgnih.gov
The primary mechanism involves the doxorubicin-iron complex catalyzing the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH) via the Fenton reaction. sci-hub.seresearchgate.net This process is particularly damaging in cardiomyocytes, which are rich in mitochondria and have a high metabolic rate, leading to an accumulation of these toxic species. sci-hub.sebiorxiv.org The resulting oxidative stress damages vital cellular components like lipids, proteins, and mitochondrial DNA, ultimately leading to cardiomyocyte death and heart failure. sci-hub.sebiorxiv.org Research has shown that doxorubicin treatment leads to a preferential accumulation of iron within the mitochondria of cardiomyocytes, exacerbating this effect. nih.gov The iron chelator Dexrazoxane is used clinically to mitigate this cardiotoxicity by binding to iron and reducing the formation of the damaging doxorubicin-iron complexes. mdpi.com
Copper Complexation and Anticancer Activity
Doxorubicin also forms complexes with copper ions (Cu²⁺), typically in a 2:1 or 1:1 doxorubicin-to-copper ratio depending on the pH. nih.govnih.gov Unlike the iron complex, which is primarily associated with toxicity, copper-doxorubicin complexes have been investigated for their potential to enhance anticancer activity. frontiersin.orgmdpi.com
| Metal Ion | Stoichiometry (DOX:Metal) | Key Research Findings | Reference(s) |
| Iron (Fe³⁺) | 3:1 | Implicated in cardiotoxicity through the generation of Reactive Oxygen Species (ROS) via the Fenton reaction. acs.orgresearchgate.net The complex accumulates in cardiomyocyte mitochondria. nih.gov | acs.org, researchgate.net, nih.gov, nih.gov |
| Copper (Cu²⁺) | 2:1 or 1:1 | Preserves or enhances anticancer activity, sometimes with reduced toxicity. nih.govacs.org Can help overcome drug resistance. mdpi.com | nih.gov, nih.gov, mdpi.com, acs.org |
| Manganese (Mn²⁺) | 2:1 | Increases the accumulation of doxorubicin in liposomes. nih.gov Metal-DOX complexes showed high cytotoxicity in MCF-7 breast cancer cells. researchgate.net | nih.gov, researchgate.net |
| Zinc (Zn²⁺) | 2:1 | Zn(II)-5-FU complexes showed enhanced cytotoxicity compared to the free drug. euroasiapub.org Studies with other ligands suggest potential for modifying activity. researchgate.net | researchgate.net, euroasiapub.org |
| Rhenium (Re) | N/A | Organometallic complexes formed by conjugating a rhenium cyclopentadienyl (B1206354) moiety to doxorubicin redirected the drug from the cell nucleus to the mitochondria. rsc.org | rsc.org |
This table summarizes key findings from research on the complexation of doxorubicin with various metal ions.
Structure-Based Drug Design for Modulating Specific Molecular Interactions
Structure-based drug design utilizes computational techniques to develop novel doxorubicin analogs with improved therapeutic profiles. By understanding the three-dimensional interactions between doxorubicin and its biological targets—primarily DNA and the enzyme topoisomerase II—researchers can rationally design modifications to enhance efficacy, reduce toxicity, and overcome drug resistance. waocp.orgineosopen.org
Computational Modeling and Molecular Docking
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of doxorubicin to its targets at an atomic level. rsc.orgresearchgate.net These studies model the intercalation of doxorubicin into the DNA double helix and its interaction with the DNA-topoisomerase II complex. rsc.orgmdpi.commdpi.com
For instance, molecular docking studies have been used to assess the binding affinity of doxorubicin and its analogs to the active sites of topoisomerase II alpha and beta. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues in the enzyme or base pairs in the DNA. mdpi.com One study using the AutoDock tool calculated a binding affinity of -8.92 kcal/mol for doxorubicin with the DNA-topoisomerase II complex. rsc.org Another investigation assessing doxorubicin's interaction with a DNA dodecamer reported a binding affinity of -9.1 kcal/mol. mdpi.com
This detailed structural information is invaluable for designing new analogs. Modifications can be proposed to the daunosamine sugar or the aglycone scaffold to improve binding specificity for topoisomerase II in cancer cells over the isoform prevalent in heart cells (topoisomerase IIβ), which is a key strategy to reduce cardiotoxicity. mdpi.comwaocp.org
Development of Analogs to Overcome Resistance
A major challenge in doxorubicin therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). ineosopen.orgnih.gov Structure-based design aims to create analogs that are poor substrates for these pumps. Computational models can help predict how structural changes might affect a molecule's interaction with P-gp.
Furthermore, researchers design hybrid compounds or conjugates by linking doxorubicin to other molecules, such as peptides or other chemotherapeutic agents, to create drugs that can bypass resistance mechanisms. pnas.orgnih.gov For example, conjugating doxorubicin to peptide vectors has been shown to be effective in overcoming P-gp-mediated resistance in preclinical studies. researchgate.net Computational frameworks using genome-scale metabolic models combined with multiomics data are also being developed to identify metabolic gene targets that can re-sensitize resistant cells to doxorubicin. pnas.org These rational design strategies, guided by biophysical principles and computational analysis, are crucial for developing the next generation of anthracycline-based therapies. waocp.org
| Target Molecule | Computational Method/Software | Key Findings (e.g., Binding Energy) | Purpose of Study | Reference(s) |
| DNA-Topoisomerase II Complex | Molecular Docking | Binding Score: -8.92 kcal/mol | To compare novel cyclopentaquinoline derivatives to doxorubicin as Topo II inhibitors. | rsc.org |
| DNA-Topoisomerase II Complex | Molecular Docking | N/A | To investigate Tanshinone IIA as a potential DNA intercalator and Topo II inhibitor compared to doxorubicin. | rsc.org |
| DNA (dodecamer) | Molecular Docking | Binding Affinity: -9.1 kcal/mol (minor groove binding) | To theoretically assess the binding mode of doxorubicin to DNA for biosensor development. | mdpi.com |
| DNA (hexamer) | Molecular Docking | Binding Affinity: -9.6 kcal/mol (intercalation) | To theoretically assess the binding mode of doxorubicin to DNA for biosensor development. | mdpi.com |
| Topoisomerase IIα | Molecular Docking | Binding Energy: -9.29 kcal/mol | To study the interaction of novel thiouracil-based drugs with human topoisomerase IIα. | mdpi.com |
This table presents a selection of molecular docking studies involving doxorubicin, highlighting the computational methods used and their key outcomes.
Advanced Drug Delivery Systems for Doxorubicin Hydrochloride
Liposomal Formulations and Their Research Advancements
Liposomes, microscopic vesicles composed of a lipid bilayer, were among the first nanocarriers developed for drug delivery. For Doxorubicin (B1662922) Hydrochloride, liposomal encapsulation serves to protect the drug from rapid degradation and clearance, increase its circulation time, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Design PEGylated liposomes are conventional liposomes whose surface has been modified with polyethylene (B3416737) glycol (PEG), a hydrophilic polymer. nih.govoup.com This process, known as PEGylation, forms a protective hydrophilic layer around the liposome (B1194612). nih.gov This layer sterically hinders the binding of opsonin proteins, thereby reducing recognition and uptake by the reticuloendothelial system (RES). oup.com The result is a significantly prolonged circulation time in the bloodstream, earning them the name "stealth" liposomes. nih.govoup.com The core of these liposomes, typically composed of lipids like phosphatidylcholine and cholesterol, encapsulates Doxorubicin Hydrochloride, often using a pH gradient loading technique to achieve high encapsulation efficiency. nih.govnih.govmdpi.com
Research Implications The primary implication of PEGylation is the altered pharmacokinetic profile of doxorubicin, leading to increased drug accumulation at tumor sites. nih.gov Research has explored the co-delivery of this compound with other therapeutic agents to achieve synergistic effects. One study successfully co-loaded this compound and miR-145 mimics into PEGylated liposomes. tandfonline.com This dual-payload system demonstrated enhanced anti-proliferative activity against MDA-MB-231 breast cancer cells compared to the administration of the free drugs. tandfonline.com Another research effort focused on the co-encapsulation of this compound and the epigenetic drug hydralazine (B1673433) into a single PEGylated liposome. mdpi.com The study demonstrated successful remote loading of both agents, creating a stable formulation with potential for combination therapy. mdpi.com These findings suggest that PEGylated liposomes are a versatile platform for developing combination cancer therapies. tandfonline.com
| PEGylated Liposome Research Findings | |
| Formulation | Key Findings |
| Doxorubicin-HCl & miR-145 co-loaded PEGylated liposome | Encapsulation Efficiency (EE%): 94.97% (Dox-HCl), 51.96% (miR-145). Showed higher toxicity to MDA-MB-231 cells (IC50 = 0.58 μM) than the free drug regimen (IC50 = 1.00 μM). tandfonline.com |
| Doxorubicin-HCl & Hydralazine (HDZ) co-loaded PEGylated liposome | Particle Size: 158 ± 18 nm. Encapsulation Efficiency (EE%): 90% (DOX), 30% (HDZ). Demonstrated a stable, dual-drug loaded liposomal system. mdpi.com |
Design pH-responsive liposomes are intelligently designed to remain stable and retain their this compound payload at the physiological pH of blood (pH 7.4) but to rapidly release the drug upon exposure to the acidic conditions characteristic of the tumor microenvironment (pH 6.5-7.2) or the intracellular endo-lysosomal compartments (pH 4.5-6.0). nih.govtandfonline.com This targeted release is achieved by incorporating pH-sensitive lipids or polymers into the liposome structure. mdpi.com Common components include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which undergoes a phase transition in acidic conditions, and cholesteryl hemisuccinate (CHEMS), which becomes protonated and destabilizes the lipid bilayer. nih.gov Another strategy involves conjugating doxorubicin to the liposome via a pH-labile hydrazone bond, which is cleaved in acidic environments. nih.govmdpi.com
Research Implications The key advantage of pH-responsive liposomes is their ability to trigger drug release specifically at the tumor site, thereby increasing the local drug concentration and enhancing cytotoxicity while minimizing exposure to healthy tissues. tandfonline.com Research has confirmed the pH-triggered release mechanism. One study showed that H7K(R2)2-modified pH-sensitive liposomes released doxorubicin significantly faster at pH 5.5 than at pH 7.4. researchgate.net Another study on dual pH-responsive liposomes, designed to react to the extracellular tumor pH, found a marked increase in the cell-killing effect on tumor cells at pH 6.0 (IC50 of 16.37 μg/mL) compared to pH 7.4 (IC50 of 24.09 μg/mL). nih.gov This demonstrates that exploiting the acidic tumor environment can significantly improve the therapeutic efficacy of liposomal doxorubicin. nih.gov These systems represent a promising strategy for overcoming drug resistance by ensuring efficient intracellular drug delivery. tandfonline.comnih.gov
| pH-Responsive Liposome Research Findings | |
| Formulation | Key Findings |
| H7K(R2)2-modified pH-sensitive liposomes (DOX-PSL-H7K(R2)2) | Demonstrated significantly faster DOX release at acidic pH (5.5, 6.0, 6.5) compared to physiological pH (7.4). researchgate.net |
| Dual pH-responsive liposomes (DOPE-DVar7-lip@DOX) | Exhibited enhanced cytotoxicity at acidic pH. The IC50 value was significantly lower at pH 6.0 (16.37 μg/mL) than at pH 7.4 (24.09 μg/mL). nih.gov |
| Hyaluronic acid-hydrazone linkage-Doxorubicin (HA-hyd-DOX) | Showed a burst release of doxorubicin at pH 5.0 due to the cleavage of hydrazone bonds in acidic conditions. mdpi.com |
PEGylated Liposomes: Design and Research Implications
Nanoparticle-Based Delivery Platforms
Nanoparticle-based platforms offer a diverse set of materials and architectures for the delivery of this compound. These systems can be engineered from polymers, inorganic materials like silica (B1680970), or magnetic materials, each providing unique advantages for cancer therapy.
Design Polymeric nanoparticles are solid colloidal particles typically made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). researchgate.netresearchgate.netnih.gov These polymers form a matrix in which this compound can be encapsulated or adsorbed. researchgate.net The properties of these nanoparticles, including size, surface charge, and drug release rate, can be precisely controlled by modulating the polymer composition and preparation method. researchgate.net Surface modifications are common; for instance, coating PLGA nanoparticles with chitosan, a natural polysaccharide, can confer a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve intestinal absorption for oral delivery. researchgate.net Another advanced design is the lipid-polymer hybrid nanoparticle (LPHNP), which combines the structural advantages of a polymeric core with the biomimetic properties of a lipid shell. nih.gov
Research Implications Polymeric nanoparticles have shown significant potential for improving drug delivery. Research on chitosan-coated PLGA nanoparticles for the oral delivery of this compound demonstrated that the formulation could increase the intestinal permeability of the drug by six-fold compared to the uncoated nanoparticles. researchgate.net A study on LPHNPs for delivering hydrophilic this compound reported successful fabrication of nanoparticles with a mean size of 173-208 nm and an encapsulation efficiency of up to 43.8%. nih.gov These hybrid particles provided a controlled drug release profile over 24 hours and showed higher antiproliferation effects against cancer cells compared to free doxorubicin. nih.gov Furthermore, pH-sensitive polymeric nanoparticles, which release doxorubicin more rapidly in acidic environments, have been developed to target the tumor microenvironment effectively. nih.gov
| Polymeric Nanoparticle Research Findings | |
| Formulation | Key Findings |
| Chitosan-coated PLGA Nanoparticles | Optimized particles had a mean size of 153.6 nm and a zeta potential of +21.51 mV. Caused a 6-fold increase in DOX intestinal permeability. researchgate.net |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Mean particle size: 173-208 nm. Encapsulation efficiency for DOX.HCl: up to 43.8 ± 4.4%. Showed higher antiproliferation effects in MDA-MB231 cells than free DOX. nih.gov |
| pH-sensitive HPMA-based Nanoparticles | Conjugated DOX via a hydrazone bond; released DOX 5 times faster in an acidic intratumor environment (pH 6.5). nih.gov |
Design Silica nanoparticles (SiO2 NPs), particularly mesoporous silica nanoparticles (MSNPs), are inorganic platforms valued for their high stability, tunable pore size, and large surface area, which allows for high drug loading capacities. mdpi.comnih.gov this compound, being a positively charged molecule, is typically loaded onto the negatively charged surface of silica nanoparticles through electrostatic interactions. mdpi.comnih.gov The surface of MSNPs can be functionalized with various chemical groups to control drug loading and release. For example, phosphonate-functionalized surfaces can enhance the electrostatic binding of doxorubicin. nih.gov Furthermore, the nanoparticle surface can be coated with polymers or targeting ligands to improve biocompatibility and active targeting. nih.govroyalsocietypublishing.org
Research Implications Research has demonstrated the high efficiency of silica nanoparticles as carriers for this compound. Studies have reported drug loading efficiencies of nearly 98% onto the surface of SiO2 NPs. mdpi.comnih.govresearchgate.net The release of doxorubicin from these nanoparticles is highly pH-dependent, with significantly greater release in acidic conditions that mimic the tumor microenvironment, making them a pH-responsive system. mdpi.comnih.gov Confocal microscopy has visually confirmed the efficient delivery of doxorubicin-loaded silica nanoparticles into cancer cells. mdpi.comresearchgate.net Importantly, functionalized MSNPs have been shown to be effective in overcoming multidrug resistance. In one study, MSNPs designed to co-deliver Doxorubicin and P-glycoprotein siRNA were able to significantly enhance cell killing in a drug-resistant cancer cell line, achieving an IC50 value approximately 2.5 times lower than that of free doxorubicin. nih.gov
| Silica Nanoparticle Research Findings | |
| Formulation | Key Findings |
| Doxorubicin-HCl on Silica Nanoparticles (SiO2 NPs) | Achieved ~98% drug loading efficiency via electrostatic interaction. Showed pH-dependent drug release and efficient delivery to cancer cells. mdpi.comnih.govresearchgate.net |
| Phosphonate-functionalized Mesoporous Silica Nanoparticles (MSNPs) | Loading capacity for Doxorubicin was 8.4% (w/w), significantly higher than for other surface modifications. nih.gov |
| Doxorubicin and Pgp siRNA co-loaded MSNPs | The IC50 value in a drug-resistant cell line was ~2.5 times lower than that of free Doxorubicin, indicating a synergistic effect. nih.gov |
Design Superparamagnetic iron oxide nanoparticles (SPIONs) are multifunctional "theranostic" platforms that combine therapeutic drug delivery with diagnostic imaging capabilities. nih.gov Their iron oxide core is superparamagnetic, meaning it becomes magnetic only in the presence of an external magnetic field, which allows it to be used as a contrast agent for Magnetic Resonance Imaging (MRI). nih.govunizar.es For therapeutic use, this compound is attached to the SPION surface. This is often achieved through covalent conjugation using a pH-sensitive linker, such as a hydrazone bond, which cleaves and releases the drug in the acidic environment of tumor endosomes and lysosomes. nih.gov The surface of SPIONs is frequently coated with polymers like polyethylene glycol (PEG) or polyethyleneimine (PEI) to enhance stability, biocompatibility, and drug-loading capacity. nih.gov
Research Implications SPIONs offer the unique ability to non-invasively monitor drug delivery to the tumor in real-time using MRI. nih.govunizar.es This provides critical information for optimizing treatment. Research has demonstrated that SPIONs can be loaded with a high amount of doxorubicin and are effective at releasing the drug in a pH-dependent manner, with maximal release occurring at pH 4-5. nih.gov This targeted release mechanism makes SPIONs a promising tool for overcoming multidrug resistance in cancer cells. nih.gov In vitro studies have shown that doxorubicin-loaded SPIONs can induce oxidative stress and cell cycle arrest in breast cancer cells, leading to enhanced cell death. nih.gov The binding affinity between the drug and the nanoparticle is also a subject of study, with one report calculating a high binding constant (k = 1.2 × 10⁴ M⁻¹) for doxorubicin with citrate-coated SPIONs, indicating stable drug loading. researchgate.net
| Superparamagnetic Iron Oxide Nanoparticle (SPION) Research Findings | |
| Formulation | Key Findings |
| DOX-conjugated SPIONs with pH-sensitive hydrazone linkage | Showed greatest drug release at pH 4-5. Demonstrated effectiveness in overcoming multidrug resistance in vitro. nih.gov |
| Doxorubicin-loaded magnetic nanoparticles (NpMag+Dox) | Induced cellular redox imbalance and cell cycle arrest in MCF-7 breast cancer cells, enhancing therapeutic effect. nih.gov |
| DOX and citrate-coated SPIONs | Spectrophotometric studies showed a high binding constant (kDOX-SPION = 1.2 × 10⁴ M⁻¹) and that the nanoparticles did not interact with DNA directly. researchgate.net |
| DOX and SPIONs co-encapsulated in PLGA nanocarriers | Developed as theranostic platforms for MRI-guided delivery; demonstrated efficacy against glioma cell lines in vitro. unizar.es |
Carbon Nanotubes in Drug Delivery Research
Research has shown that MWCNTs can exhibit stronger bonding with chemotherapy drugs like this compound compared to SWCNTs, leading to better-sustained release. tandfonline.com The interaction between DOX and CNTs is often attributed to non-covalent π-π stacking interactions between the aromatic rings of DOX and the graphitic surface of the nanotubes. researchgate.nettandfonline.comnih.gov This interaction allows for efficient loading of the drug onto the carrier.
Functionalization of CNTs is a key strategy to enhance their drug delivery capabilities. Modification of CNT surfaces, for instance through treatment with nitric acid, can optimize both the adsorption and release processes. mdpi.com Furthermore, attaching molecules like polyethylene glycol (PEG) to CNTs, a process known as pegylation, can improve their water solubility and stability in biological systems. nih.gov
Studies have also explored the use of magnetic CNTs for a multi-modal approach to cancer treatment, combining hyperthermia with drug delivery. tandfonline.com In one study, magnetic CNTs with a specific Curie temperature were synthesized to allow for self-regulating temperature during magnetic induction heating, which in turn triggered the release of DOX. tandfonline.com
The loading of DOX onto CNTs is influenced by the surface potential of the nanotubes. More negative surface potentials can lead to stronger electrostatic adsorption and consequently higher drug loading. tandfonline.com
Micellar Systems and Polymeric Conjugates
Micellar systems and polymeric conjugates represent another major class of advanced drug delivery systems for this compound. These systems are designed to improve the drug's therapeutic index by altering its pharmacokinetic profile and enabling targeted delivery.
Polymeric micelles, self-assembled from amphiphilic block copolymers, can encapsulate hydrophobic drugs like DOX within their core. bohrium.comconicet.gov.ar Various polymers, including Pluronic F127, Tetronic T1107, and d-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS), have been investigated for creating mixed micelles for DOX delivery. conicet.gov.ar To overcome the challenge of encapsulating the hydrophilic this compound, a hydrophobic complex of DOX with sodium deoxycholate has been successfully encapsulated. conicet.gov.ar
Polymeric conjugates involve the covalent attachment of DOX to a polymer backbone, often through a linker that is sensitive to the physiological conditions of the target site. doi.orggoogle.com A common approach is the use of a pH-sensitive hydrazone bond, which is stable at the physiological pH of blood but cleaves in the acidic environment of tumors or endosomes. doi.orggoogle.comrsc.orgmdpi.com N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are a well-studied example of a polymeric carrier for DOX. google.commdpi.comgoogle.com
Table 1: Examples of Micellar and Polymeric Conjugate Systems for this compound
| Delivery System | Polymer/Components | Key Features | Reference |
|---|---|---|---|
| Mixed Micelles | Tetronic T1107, TPGS, Sodium Deoxycholate | High drug loading capacity; pH-sensitive release. | conicet.gov.ar |
| Worm-like Micelles | Acitretin-based surfactant (ACMeNa) | High entrapment efficiency; stable formulation. | thieme-connect.com |
| Phospholipid Micelles | Phospholipid 90G | Nanometric size; sustained, pH-dependent release. | bohrium.com |
| Polymeric Conjugate | Poly(2-methyl-2-oxazoline) (PMeOx) | High drug loading; pH-triggered release via hydrazone bond. | doi.org |
| Polymeric Conjugate | N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer | pH-controlled release via hydrazone bond. | google.commdpi.com |
Targeted Drug Delivery Strategies in Preclinical Models
Targeted drug delivery aims to increase the concentration of this compound at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. Preclinical studies have explored various strategies to achieve this.
Receptor-Mediated Targeting
This strategy involves attaching a targeting ligand to the drug delivery system that specifically binds to receptors overexpressed on the surface of cancer cells. This facilitates cellular uptake through receptor-mediated endocytosis. mdpi.com
For instance, immunoliposomes are created by conjugating an antibody fragment, such as the Fab' fragment of Cetuximab which targets the epidermal growth factor receptor (EGFR), to a liposomal formulation of DOX. nih.gov Preclinical studies have shown that such targeted liposomes can lead to superior tumor growth inhibition compared to non-targeted liposomes. nih.gov Similarly, peptides that specifically bind to cancer cells have been used to mediate the delivery of liposomal doxorubicin. plos.org In one study, the SP5-2 peptide, which binds to non-small cell lung cancer cells, was conjugated to liposomes, resulting in enhanced drug delivery and therapeutic efficacy in animal models. plos.org
Another approach involves using the amino-terminal fragment (ATF) of the urokinase plasminogen activator (uPA), which targets the uPA receptor (uPAR) overexpressed in many tumors. thno.org
Microenvironment-Responsive Release
The unique microenvironment of tumors, characterized by acidity (lower pH) and higher levels of certain molecules like glutathione (B108866) (GSH), can be exploited to trigger drug release. frontiersin.orgnih.govfrontiersin.org
pH-Responsive Systems: Many drug delivery systems are designed to release DOX in response to the acidic tumor microenvironment. nih.govthno.org This is often achieved by using pH-sensitive linkers, such as hydrazone bonds, to attach the drug to the carrier. doi.orgmdpi.com At the lower pH of the tumor, this bond breaks, releasing the drug. For example, DOX-conjugated nanocapsules have been developed that release the drug under acidic conditions, leading to efficient cancer cell killing. thno.org In vitro studies have shown that at a physiological pH of 7.4, the drug release is minimal, while at an acidic pH of 5.0, a significant amount of the drug is released. doi.orgfrontiersin.org
Redox-Responsive Systems: The higher concentration of glutathione (GSH) in tumor cells compared to normal cells can be used as a trigger. Disulfide bonds, which are stable in the bloodstream but are cleaved by GSH, can be incorporated into the drug carrier. nih.gov The cleavage of these bonds leads to the disassembly of the carrier and the release of the encapsulated DOX. nih.gov
Controlled Release Mechanisms from Drug Delivery Systems
Understanding and controlling the release of this compound from its delivery system is crucial for optimizing its therapeutic effect.
In Vitro Release Kinetics and Theoretical Modeling
In vitro release studies are essential for characterizing the release profile of DOX from a drug delivery system. These studies are often conducted under different conditions (e.g., varying pH, temperature) to mimic different physiological environments. nih.govsocar.az
The release data is then often fitted to various mathematical models to understand the underlying release mechanism. Common models include:
Zero-order kinetics: The drug release rate is constant over time.
First-order kinetics: The release rate is proportional to the amount of drug remaining in the carrier. thieme-connect.com
Higuchi model: Describes drug release from a matrix system based on Fickian diffusion. utsouthwestern.edu
Korsmeyer-Peppas model: This model is often used to describe drug release from polymeric systems and can help elucidate the release mechanism (e.g., Fickian diffusion, non-Fickian transport). mdpi.comsocar.az
Theoretical modeling can complement experimental data by providing insights into the factors influencing drug release. nih.govresearchgate.net For example, models can highlight the importance of local equilibrium of protonation, self-aggregation of DOX, and interactions with the carrier material. nih.gov One study on DOX release from beads suggested a film-controlled release mechanism, where the rate is governed by the mass transfer of the drug from the bead's boundary to the bulk medium. nih.govresearchgate.net The value of the exponent 'n' in the Korsmeyer-Peppas model can indicate the release mechanism: an 'n' value below 0.5 suggests Fickian diffusion, while values between 0.5 and 1 suggest a non-Fickian or anomalous transport mechanism. mdpi.comnih.gov
Table 2: Kinetic Models for this compound Release
| Kinetic Model | Description | Application Example | Reference |
|---|---|---|---|
| First-Order | Release rate is proportional to the remaining drug concentration. | Described DOX release from worm-like micelles. | thieme-connect.com |
| Higuchi | Describes release from a matrix based on Fickian diffusion. | Used as a unifying approach for DOX release from different micellar systems. | utsouthwestern.edu |
| Korsmeyer-Peppas | Describes drug release from polymeric systems to elucidate the mechanism. | Indicated Fickian diffusion for DOX release from modified MWCNTs. | mdpi.com |
| Film Control Model | Release rate is controlled by mass transfer through a stagnant layer. | Suggested for DOX release from a clinical bead drug-delivery system. | nih.govresearchgate.net |
Computational and in Vitro Methodologies in Doxorubicin Hydrochloride Research
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the complex and dynamic interactions of doxorubicin (B1662922) at an atomic level. These simulations compute the motions of individual molecules, providing insights that are often not directly observable through experimental methods. rsc.org
Doxorubicin-DNA Interaction Dynamics
A primary mechanism of doxorubicin's anticancer activity is its intercalation into DNA, which disrupts replication and transcription, ultimately leading to cancer cell death. cas.cn MD simulations have been extensively used to study this process.
Simulations have revealed that minor groove binding is a predominant pre-intercalation step. nih.gov A "flipping-intercalation" mechanism has been proposed, where the insertion of the drug is coupled with the flipping of a local base pair. cas.cnnih.gov This is distinct from the previously suggested "rise-insertion" mechanism that involves the creation of space between base pairs without local flipping. cas.cn
The binding free energy (BFE) of doxorubicin to DNA has been calculated using methods like MM-PBSA and MM-GBSA. osti.govrsc.org These calculations show that van der Waals interactions, non-polar solvation interactions, and vibrational entropic contributions favor binding, while DNA deformation and certain electrostatic interactions are unfavorable. osti.govrsc.org The calculated BFE values are in reasonable agreement with experimental data. osti.govrsc.org
Table 1: Calculated Binding Free Energy (BFE) of Doxorubicin-DNA Complexes
| DNA Sequence | Complex Type | Calculation Method | Calculated BFE (kcal/mol) | Experimental BFE (kcal/mol) |
|---|---|---|---|---|
| d(CGATCG) | 1:1 | MM-GBSA | -9.1 osti.govrsc.org | -7.7 ± 0.3 osti.gov |
| d(CGATCG) | 1:1 | MM-PBSA | -12.74 osti.govrsc.org | -7.7 ± 0.3 osti.gov |
| d(CGTACG) | 1:1 | MM-GBSA | -5.1 osti.govrsc.org | -7.7 ± 0.3 osti.gov |
| d(CGTACG) | 1:1 | MM-PBSA | -8.35 osti.govrsc.org | -7.7 ± 0.3 osti.gov |
| Generic | - | Hybrid Coarse-Grained/All-Atom | -8.61 ± 0.33 whiterose.ac.uk | - |
This table presents calculated binding free energy values for doxorubicin interacting with different DNA sequences, as determined by various computational methods.
Doxorubicin-Membrane Interactions and Penetration Mechanisms
Understanding how doxorubicin interacts with and penetrates cell membranes is crucial, as passive diffusion is a primary entry route into cells. mdpi.com MD simulations have been instrumental in elucidating these mechanisms.
Simulations have shown that doxorubicin has a strong affinity for cell membranes, particularly those containing anionic lipids. mdpi.com The protonated form of doxorubicin (DOX+), prevalent at neutral and acidic pH, shows a higher affinity for zwitterionic lipid bilayers like POPC compared to the neutral form. mdpi.comnih.gov
The free energy barrier for doxorubicin translocation across lipid bilayers is a key determinant of its permeability. nih.gov This barrier increases with higher cholesterol content in the membrane. nih.gov For instance, in DPPC bilayers, the free energy barrier increases significantly as the cholesterol concentration rises from 0% to 30%. nih.gov Lipid peroxidation, a characteristic of ferroptosis, can decrease this energy barrier, thereby increasing doxorubicin's permeability. frontiersin.org
Table 2: Free Energy Barriers for Doxorubicin Translocation Across Lipid Bilayers
| Membrane Composition | Free Energy Barrier (kBT) |
|---|---|
| 0% Cholesterol in DPPC | 23.1 ± 3.1 nih.gov |
| 15% Cholesterol in DPPC | 36.8 ± 5.1 nih.gov |
| 30% Cholesterol in DPPC | 54.5 ± 4.7 nih.gov |
This table illustrates the effect of cholesterol concentration on the energy required for doxorubicin to cross a DPPC lipid bilayer.
Solvation and Aggregation Behavior of Doxorubicin Hydrochloride
Doxorubicin's amphiphilic nature leads to aggregation in various solvents, which significantly impacts its application. rsc.orgrsc.org MD simulations, in conjunction with density functional theory (DFT) methods, have been used to study this behavior in solvents like water, dimethylformamide (DMF), ethanol (B145695) (EtOH), and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org
The degree of aggregation, influenced by hydrogen bonding and π-stacking interactions, affects the drug's diffusion. rsc.orgrsc.org MD-calculated diffusion coefficients for doxorubicin decrease in the order of water > DMF > EtOH > DMSO, which is consistent with increasing aggregation. rsc.orgrsc.org Although the solvation energy of a single doxorubicin molecule is highest in DMSO, the formation of large aggregates in this solvent hinders proper solvation. rsc.orgrsc.org
Table 3: MD-Calculated Diffusion Coefficients of Doxorubicin in Different Solvents
| Solvent | Diffusion Coefficient (x 10⁻⁹ m²/s) |
|---|---|
| Water | 0.101 rsc.orgrsc.org |
| Dimethylformamide (DMF) | 0.047 rsc.orgrsc.org |
| Ethanol (EtOH) | 0.025 rsc.orgrsc.org |
| Dimethyl Sulfoxide (DMSO) | 0.007 rsc.orgrsc.org |
This table shows the calculated diffusion rates of doxorubicin in various solvents, indicating how aggregation affects its movement.
Drug Release from Nanocarriers via Molecular Modeling
Encapsulating doxorubicin in nanocarriers is a strategy to improve targeted delivery and reduce side effects. nih.govarxiv.org Molecular modeling is used to understand the mechanisms of drug loading and release from these carriers.
Simulations have investigated doxorubicin release from various nanocarriers, including chitosan-based polymers, micelles, and graphene oxide. researchgate.netnih.govrsc.org The release is often pH-dependent. For example, in chitosan-based systems, increased protonation in acidic environments leads to swelling and enhanced repulsion between the carrier and the protonated drug, accelerating its release. researchgate.net Similarly, simulations of PEG-DPPE micelles show that the interaction with the cell membrane can initiate a rapid release of doxorubicin into the bilayer. nih.gov Mathematical models like the Higuchi model have been used to analyze the release kinetics, showing that factors like the hydrophobicity of the micelle core influence the release rate. utsouthwestern.edu
Quantum Mechanics Calculations and Spectroscopic Analysis
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and interactions of doxorubicin. rsc.orgnih.gov These calculations complement MD simulations and experimental spectroscopic data.
DFT has been used to study the electronic structure of doxorubicin in different environments, such as when it is solvated, isolated, or intercalated in DNA. rsc.org These studies help in understanding the nature of interactions, such as the complexation energy between doxorubicin and purine (B94841) bases, which has been shown to be spontaneous. nih.gov QM calculations have also been used to determine activation energies for the release of doxorubicin from carrier molecules under different pH conditions. mdpi.com For instance, the activation energies for doxorubicin release from glucosamine(ethylene glycol) oligomers were calculated to be lower in acidic and neutral solutions compared to basic solutions, suggesting pH-dependent release. mdpi.com Spectroscopic methods, combined with molecular modeling, have been used to investigate the intercalation of doxorubicin into DNA, confirming the formation of stable complexes. acs.orgacs.org
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are fundamental for studying the cellular mechanisms of doxorubicin's action and resistance. Both two-dimensional (2D) and three-dimensional (3D) culture systems are employed.
Application of 2D and 3D Cell Culture Systems
The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) systems, such as spheroids, represents a significant advancement in in vitro research on this compound. 3D cultures are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors. plos.org This includes replicating cell-cell interactions, nutrient and oxygen gradients, and the extracellular matrix, which are crucial factors influencing drug response. plos.org
Research comparing 2D and 3D models has revealed significant differences in cellular responses to doxorubicin. A common observation is that cells grown in 3D matrices often exhibit what appears to be increased resistance to chemotherapeutic agents. nih.gov However, studies suggest this "resistance" may not solely stem from biological changes but also from physical and mechanical factors inherent to the 3D structure. For instance, the collagen gel in some 3D matrices can absorb the drug, leading to a reduction in the effective concentration of doxorubicin reaching the cells. nih.gov Furthermore, the physical shift from a 2D to a 3D environment can alter the uptake and conversion rates of viability-assay dyes, potentially confounding the interpretation of cytotoxicity results. nih.gov
Beyond physical barriers, the biological responses of cells to doxorubicin differ markedly between the two systems. In breast cancer models, the expression of proteins related to proliferation (Ki-67) and apoptosis (caspase-3, -8, and -9) was found to be comparatively lower in 2D cultures than in their 3D counterparts. eurjbreasthealth.com The efficacy of doxorubicin and the apoptotic pathways it triggers can also vary depending on the cell line and the culture model used. eurjbreasthealth.comnih.gov For example, in studies on the U87-MG glioblastoma cell line, 2D cultures showed higher uptake of liposomal doxorubicin compared to 3D spheroids, highlighting how the dense structure of a spheroid can impede drug penetration. plos.org These findings underscore the importance of using 3D models to better predict in vivo efficacy and understand the mechanisms of drug resistance, corroborating the emergent need to evaluate drug combinations and new formulations in these more physiologically relevant systems. plos.orgnih.govresearchgate.net
| Cell Line(s) | Key Findings | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | Apparent reduced drug efficiency in 3D collagen gels was attributed partly to drug and assay absorption by the gel matrix, not just cellular resistance. | nih.gov |
| MCF-7, MDA-MB-231, 4T1 (Breast Cancer) | Expression of Ki-67 and caspases was lower in 2D cultures. DOX efficacy and the mediating apoptotic pathways (extrinsic vs. intrinsic) differed between 2D and 3D models. | eurjbreasthealth.com |
| PANC-1 (Pancreatic Cancer) | The synergistic effect of a Doxorubicin:Resveratrol combination differed between 2D monolayers and 3D spheroids. | nih.govresearchgate.net |
| U87-MG (Glioblastoma) | 2D cells exhibited higher uptake of liposomal doxorubicin (Doxil®) than 3D spheroids, as analyzed by flow cytometry. | plos.org |
Cellular Uptake and Intracellular Accumulation Studies
The efficacy of this compound is fundamentally dependent on its ability to be taken up by cancer cells and accumulate at its intracellular sites of action. Research in this area focuses on quantifying drug uptake and developing strategies to enhance its intracellular concentration, thereby improving therapeutic outcomes.
Studies have consistently shown a direct correlation between the duration of doxorubicin exposure and its cellular uptake; longer exposure times lead to increased intracellular accumulation and, consequently, lower IC50 values (the concentration required to inhibit cell growth by 50%). researchgate.netnih.gov The formulation of the drug is a critical factor, with investigations revealing that the intracellular uptake of doxorubicin from a solution is significantly higher—by at least a tenfold margin—than from liposomal formulations. researchgate.netnih.gov Once inside the cell, free doxorubicin can reach total intracellular concentrations that are vastly higher than the external exposure concentration, with a median increase of 230 times having been reported. researchgate.net
A major focus of research is the development of nanoparticle-based drug delivery systems designed to augment doxorubicin accumulation in tumor cells. One such strategy involves conjugating doxorubicin to carriers like fullerenol, which has been shown to enhance its intracellular accumulation in hepatocellular carcinoma cell lines. frontiersin.org This can be further improved through active targeting, for example, by attaching folic acid (FA) to the nanoparticle. frontiersin.org These folate-mediated systems (e.g., DOX-hyd-PEG-FA NPs) leverage the over-expression of folate receptors on many cancer cells to promote receptor-mediated endocytosis, leading to greater intracellular drug levels compared to non-targeted nanoparticles. frontiersin.orgplos.org Confocal microscopy has visualized this enhanced uptake and subsequent translocation of doxorubicin from lysosomes to the nucleus, its primary site of action. plos.org Flow cytometry is a key quantitative tool in these studies, used to measure the fluorescence of doxorubicin and thereby determine its accumulation within cells over time. frontiersin.orgplos.orgresearchgate.net
| Methodology/Formulation | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Fullerenol-Doxorubicin Conjugates (FU-DOX, FA-FU-DOX) | BEL-7402, HepG2 (Hepatocellular Carcinoma) | FU conjugation enhanced intracellular accumulation. Further conjugation with Folic Acid (FA) promoted even greater internalization in a time-dependent manner. | frontiersin.org |
| Free DOX vs. Liposomal DOX | HepG2, Huh7, SNU449 (Hepatocellular Carcinoma); MCF7 (Breast Cancer) | Uptake from free DOX solution was at least 10 times higher than from liposomal formulations. Longer exposure time correlated with lower IC50 values due to increased uptake. | researchgate.netnih.gov |
| Folate-Mediated Nanoparticles (DOX-hyd-PEG-FA NPs) | KB (Nasopharyngeal Carcinoma) | Folate-targeted NPs increased intracellular accumulation of DOX compared to non-targeted NPs and free DOX. Uptake was attenuated by the presence of exogenous folic acid. | plos.org |
| Flow Cytometry Quantification | MCF-7/ADR, K562/ADR (Doxorubicin-Resistant) | Used to quantitatively determine DOX·HCl cellular accumulation and the synchronism of uptake when co-delivered with an autophagy inhibitor (Chloroquine). | researchgate.net |
Cell Viability, Proliferation, and Apoptosis Assays
A cornerstone of in vitro doxorubicin research involves a suite of assays to quantify its effects on fundamental cellular processes: viability, proliferation, and programmed cell death (apoptosis). These assays are critical for determining the cytotoxic potency of the drug and elucidating its mechanisms of action.
Cell viability and proliferation are commonly measured using colorimetric assays such as MTT, MTS, and Alamar Blue. ekb.egspandidos-publications.comnih.govplos.org These assays rely on the metabolic activity of living cells to convert a substrate into a colored or fluorescent product, allowing for the quantification of viable cells. Through these methods, researchers have consistently demonstrated that doxorubicin inhibits cell proliferation in a dose-dependent manner across a wide range of cancer cell lines. spandidos-publications.complos.org This data is used to calculate the IC50 value, a standard measure of a drug's potency. ekb.eg
The induction of apoptosis is a primary mechanism of doxorubicin's anticancer activity. Flow cytometry is a powerful tool used to analyze the cell cycle and quantify apoptosis. Following doxorubicin treatment, a common finding is the arrest of the cell cycle in the G2/M phase, which prevents cells from dividing, along with an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. ekb.egplos.org Apoptosis is further confirmed and quantified by measuring the activation of key effector enzymes in the apoptotic cascade, particularly caspases. Assays that detect the cleaved, active forms of caspase-3, as well as initiator caspases-8 and -9, are frequently employed. eurjbreasthealth.comspandidos-publications.comresearchgate.net Studies show that doxorubicin treatment leads to a dose-dependent increase in caspase-3 activity. researchgate.net Furthermore, the molecular pathways governing apoptosis are investigated by measuring the expression levels of regulatory proteins, such as the tumor suppressor p53 and members of the Bcl-2 family, which can be assessed at the mRNA or protein level. ekb.eg
| Cell Line | Cancer Type | IC50 Value (µg/ml) | Reference |
|---|---|---|---|
| HCT116 | Colon | 24.30 | ekb.eg |
| PC3 | Prostate | 2.64 | ekb.eg |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 | ekb.eg |
| 293T | Human Embryonic Kidney (non-cancerous control) | 13.43 | ekb.eg |
Pharmacodynamic Modeling in Preclinical Research
Pharmacodynamic (PD) modeling is a mathematical approach used in preclinical research to quantitatively describe the relationship between drug concentration and its pharmacological effect over time. For this compound, these models are invaluable tools for translating in vitro findings into predictions of in vivo efficacy and toxicity, optimizing dosing strategies, and understanding complex drug interactions. frontiersin.orgresearchgate.net
The development of a PD model typically begins with generating in vitro data, such as cell viability measurements across a range of doxorubicin concentrations and exposure times. frontiersin.org This experimental data is then used to build a mathematical model that characterizes the drug's effect, often described by parameters like Emax (maximum effect), and EC50 (concentration at which 50% of the maximum effect is observed). researchgate.net These cellular-level PD models can capture the dynamic effects of the drug on cancer cells or on other cell types to study side effects, such as cardiotoxicity. frontiersin.orgresearchgate.net
A powerful extension of this approach is the integration of PD models with pharmacokinetic (PK) models, which describe how the body absorbs, distributes, metabolizes, and excretes a drug. These combined PK/PD models can simulate the drug concentration-time profiles in plasma and at the tumor site under clinically relevant dosing regimens. frontiersin.org By linking simulated drug concentrations to the established PD model, researchers can predict the long-term effects on cell viability or tumor growth for different schedules (e.g., weekly vs. every three weeks). frontiersin.orgresearchgate.net This allows for the in silico evaluation of various treatment scenarios to identify combinations and schedules that might maximize efficacy while minimizing toxicity. frontiersin.org Physiologically based pharmacokinetic (PBPK) models are a more sophisticated variant, incorporating detailed physiological and anatomical data to simulate drug distribution in various tissues, which is particularly useful for complex formulations like liposomal doxorubicin. nih.govresearchgate.netmdpi.com
| Model Component | Description | Purpose |
|---|---|---|
| Pharmacokinetic (PK) Model | Describes the time course of drug concentration in the body (e.g., plasma, tumor tissue) using compartmental analysis. | To simulate clinically relevant drug exposure profiles based on specific dosing regimens. frontiersin.orgresearchgate.net |
| Pharmacodynamic (PD) Model | Mathematically relates drug concentration to a measured biological effect (e.g., cell death, proliferation inhibition) using parameters like Emax and EC50. | To quantify the potency and efficacy of doxorubicin based on in vitro experimental data. frontiersin.orgresearchgate.net |
| In Vitro-In Vivo Extrapolation (IVIVE) | The process of using the PK model to drive the PD model. The simulated drug concentrations from the PK model serve as the input for the PD model. | To predict the therapeutic or toxic effect of a clinical dosing regimen by bridging in vitro effect data with in vivo drug exposure. frontiersin.orgresearchgate.net |
| Simulation & Optimization | Running the integrated PK/PD model under various conditions (e.g., different doses, schedules, drug combinations). | To test clinical scenarios, compare the effectiveness of different regimens, and identify optimal strategies for subsequent preclinical or clinical studies. frontiersin.org |
Genomic and Proteomic Approaches in Resistance Research
The development of resistance to this compound is a major clinical obstacle. Genomic and proteomic technologies provide powerful, high-throughput tools to investigate the molecular mechanisms underlying this resistance, aiming to identify biomarkers and new therapeutic targets.
Genomic approaches involve screening the entire genome to identify genes that confer resistance. The budding yeast Saccharomyces cerevisiae is often used as a model organism for such screens due to its genetic tractability. yok.gov.tr By systematically overexpressing every gene in the yeast genome and exposing the cells to doxorubicin, researchers have identified specific genes whose increased expression leads to drug resistance. yok.gov.tr Examples include PDR5, a gene encoding a multidrug resistance transporter. yok.gov.tr Furthermore, microarray analyses of doxorubicin-treated cells have revealed broad changes in gene expression across various cellular functions, including stress responses, membrane transport, and metabolic processes, providing a global view of the cellular response to the drug. yok.gov.tr
Proteomics, the large-scale study of proteins, offers a complementary view by analyzing changes in protein expression, post-translational modifications, and interaction networks. Stable isotope labeling by amino acids in cell culture (SILAC) is a quantitative proteomic strategy used to compare protein abundance between doxorubicin-sensitive and -resistant cell lines. thno.org Such studies in ovarian cancer cells have identified significant alterations in mitochondrial proteins in resistant cells, implicating mitochondrial dysfunction and altered apoptosis regulation in the resistance mechanism. thno.org Other label-free proteomic analyses of plasma from breast cancer patients have identified circulating proteins, such as clusterin and complement C4A, that are upregulated in chemoresistant individuals, suggesting a role for inflammation and oxidative stress in the development of resistance. nih.gov
More advanced techniques, like N-glycoproteomics, focus on specific post-translational modifications. Comparative analysis of doxorubicin-sensitive and resistant ovarian cancer cells revealed significant alterations in the N-glycosylation patterns of numerous proteins in the resistant cells, highlighting the importance of this modification in modulating drug resistance, potentially by affecting the function of drug efflux pumps. researchgate.net
| Molecule/Pathway | Methodology | Cell/Sample Type | Finding | Reference |
|---|---|---|---|---|
| PDR5, CUE5, AKL1, CAN1 | Genomic Screening | Saccharomyces cerevisiae (Yeast) | Overexpression of these genes was found to cause doxorubicin resistance. | yok.gov.tr |
| Complement C4A, Clusterin, Alpha 1-antitrypsin | Label-Free Proteomics | Human Plasma (Breast Cancer) | Upregulated in plasma of chemoresistant patients, suggesting a role for inflammation and oxidative stress. | nih.gov |
| Mitochondrial Proteins | SILAC Quantitative Proteomics | OVCAR8 vs. NCI_ADR/RES (Ovarian Cancer) | Altered expression of proteins involved in apoptosis; changes in mitochondrial morphology and function were observed in resistant cells. | thno.org |
| N-glycoproteins | N-glycoproteomics | OVCAR8 vs. NCI/ADR-RES (Ovarian Cancer) | Identified 253 N-glycosite-containing peptides with significant changes in resistant cells, implicating altered glycosylation in resistance. | researchgate.net |
| Chromatin Organization, Oxidative Stress Response | Proteomics (PAcIFIC) | MCF-7 (Breast Cancer) | Identified significant changes in these pathways in response to doxorubicin treatment. | iiarjournals.org |
Advanced Research Areas and Future Perspectives for Doxorubicin Hydrochloride
Integration of Doxorubicin (B1662922) Hydrochloride with Emerging Therapeutic Modalities
The synergy between Doxorubicin Hydrochloride and novel treatment strategies is a vibrant area of investigation. By combining its potent cytotoxic effects with therapies that act through distinct mechanisms, researchers aim to overcome resistance, enhance tumor cell killing, and stimulate anti-tumor immunity.
Combination with Immunotherapies
The interplay between chemotherapy and the immune system is a cornerstone of modern cancer treatment. This compound is not only cytotoxic to cancer cells but can also modulate the tumor microenvironment to make it more susceptible to immunotherapy. nih.gov Preclinical data have shown that doxorubicin can promote antigen presentation and increase the infiltration of T-cells into tumors, making it a promising partner for immune checkpoint inhibitors. researchgate.net
Clinical trials are actively exploring these combinations. For instance, a phase I/II trial is investigating the safety and efficacy of this compound combined with Pembrolizumab (B1139204) , an anti-PD-1 antibody, for patients with advanced soft tissue sarcoma. clinicaltrials.gov The rationale is that doxorubicin's ability to induce immunogenic cell death can enhance the body's immune response, which is then unleashed by pembrolizumab to attack the cancer cells. clinicaltrials.gov Similarly, combinations with anti-PD-L1 agents like Durvalumab and Avelumab have been tested in platinum-resistant ovarian cancer, although initial results have not shown significant improvements in efficacy. researchgate.net These studies underscore the complexity of chemo-immunotherapy combinations and the need to identify which patients are most likely to benefit. researchgate.net
Table 1: Selected Clinical Trials of this compound with Immunotherapy
| Trial Identifier/Phase | Combination Agents | Cancer Type | Primary Objectives |
| Phase I/II | Pembrolizumab + this compound | Advanced Sarcoma | Assess safety, tolerability, and clinical response rate. clinicaltrials.gov |
| Not Specified | Durvalumab + Pegylated Liposomal Doxorubicin | Platinum-Resistant Ovarian Cancer | Evaluate efficacy and safety. researchgate.net |
| Not Specified | Avelumab + Pegylated Liposomal Doxorubicin | Platinum-Resistant Ovarian Cancer | Evaluate efficacy and safety. researchgate.net |
Photodynamic Therapy Synergies
Photodynamic therapy (PDT) is a modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.govnih.gov The combination of PDT with this compound has demonstrated significant synergistic effects. nih.govmdpi.com This synergy arises from multiple mechanisms. Doxorubicin itself is a chromophore that can absorb visible light, enabling it to act as a photosensitizer and generate ROS upon irradiation, a process termed photoactivated chemotherapy (PCT). mdpi.com This dual function as both a chemotherapeutic agent and a photosensitizer can enhance its anticancer activity locally and potentially allow for lower, less toxic doses. mdpi.com
Studies have shown that combining a photosensitizer with doxorubicin leads to greater cytotoxicity than either treatment alone. nih.govnih.gov For example, in lung cancer cells, a combination of a porphyrin-based photosensitizer and doxorubicin resulted in a significant synergistic effect, with a molar ratio of 2:1 (doxorubicin to photosensitizer) showing the best efficacy. nih.gov In another approach, a nanocomplex of C60 fullerene and doxorubicin was used, where C60 acted as both a drug carrier and a photosensitizer. mdpi.com Upon light irradiation, the high pro-oxidant and pro-apoptotic efficiency of the photoexcited nanocomplex dramatically decreased the IC50 value compared to doxorubicin alone. mdpi.com
The mechanism often involves ROS-induced destruction of nanoparticles carrying both the photosensitizer and doxorubicin, leading to a boosted, localized release of the chemotherapy drug after the initial PDT-induced damage. thno.org
Genetic Modulation Strategies
Genetic modulation aims to alter the genetic makeup of cancer cells to make them more vulnerable to treatment. Research has shown that this compound can be combined with gene therapy vectors to improve treatment efficacy. One study found that pretreating cancer cells with doxorubicin enhanced gene delivery by an adeno-associated virus/phage (AAVP) vector targeted with the RGD4C peptide (RGD4C/AAVP). mdpi.com
This combination, termed "chemovirotherapy," leverages doxorubicin's ability to modulate the cancer cell's infrastructure. The study revealed that doxorubicin treatment resulted in a significant increase in the amount of the viral vector's DNA found in the nuclei of the cancer cells. mdpi.com This enhanced nuclear delivery boosts the efficacy of suicide gene therapy, where the delivered gene (e.g., Herpes Simplex Virus thymidine (B127349) kinase, or HSVtk) converts a harmless prodrug (like ganciclovir) into a toxic substance, leading to cancer cell death. mdpi.com The combination of doxorubicin and RGD4C/AAVP-mediated suicide gene therapy resulted in significantly higher cancer cell death compared to either treatment alone. mdpi.com This strategy suggests that sublethal doses of doxorubicin could be used to prime tumors for more effective gene therapy, potentially reducing chemotherapy-related side effects. mdpi.com
Precision Research through Pharmacogenomics and Biomarker Discovery
The significant interindividual variability in response and toxicity to this compound has driven research into pharmacogenomics and biomarker discovery. The goal is to move beyond a "one-size-fits-all" approach and tailor treatment based on a patient's unique genetic profile and tumor characteristics.
Predictive Biomarkers for Response and Resistance
Identifying biomarkers that can predict whether a patient's tumor will respond to this compound is a critical area of research. These biomarkers can be at the level of gene expression, protein expression, or genetic mutations.
One of the most studied mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and MRP1/ABCC1, which actively pump doxorubicin out of cancer cells. mdpi.commdpi.com High expression of these transporters is often correlated with treatment failure. sci-hub.se
Gene expression profiling has identified sets of genes whose expression levels correlate with doxorubicin sensitivity or resistance. For instance, amplification of the TOP2A gene, which encodes for Topoisomerase IIα (a primary target of doxorubicin), has been proposed as a biomarker for doxorubicin response, though results have been mixed. sci-hub.senih.gov Other studies have identified genes like CLU, S100P, and ABCC1 as being associated with resistance. sci-hub.se More recently, Fatty Acid-Binding Protein 5 (FABP5) has been identified as a potential therapeutic biomarker. frontiersin.org Higher expression of FABP5 was found in breast cancer patients resistant to doxorubicin-containing chemotherapy, and its inhibition increased doxorubicin sensitivity in resistant cells. frontiersin.org
Table 2: Potential Predictive Biomarkers for this compound Response
| Biomarker Category | Biomarker Name | Association with Doxorubicin | Cancer Type(s) |
| Protein Expression | P-glycoprotein (MDR1/ABCB1) | High expression associated with resistance. mdpi.commdpi.com | Various |
| MRP1/ABCC1 | High expression associated with resistance. mdpi.com | Various | |
| FABP5 | High expression associated with resistance. frontiersin.org | Breast Cancer | |
| p-CaMKII | High expression associated with resistance. frontiersin.org | Breast Cancer | |
| Gene Amplification/Expression | TOP2A | Amplification proposed as a predictor of response. sci-hub.senih.gov | Breast Cancer |
| ERBB2 (HER2) | Amplification may indicate greater benefit from anthracycline-containing regimens. nih.gov | Breast Cancer | |
| HORMAD1 | Potential role in chemoresistance. mdpi.com | Triple-Negative Breast Cancer |
Pharmacogenomic Studies of Doxorubicin Action Pathways
Pharmacogenomics studies the influence of genetic variations on drug response. For this compound, most in vivo pharmacogenomic studies have focused on its cardiotoxicity, but research is emerging on variants that affect treatment efficacy. pharmgkb.org Polymorphisms in genes involved in doxorubicin's metabolism, transport, and mechanism of action are hypothesized to contribute to the observed variability in patient outcomes. researchgate.net
Key pathways involved in doxorubicin's action include the generation of reactive oxygen species (ROS) and the poisoning of topoisomerase II. nih.govpharmgkb.org Genetic variants in genes within these pathways are therefore of great interest. For example, polymorphisms in CYBA (rs4673), GST1A (rs3957357), and NOS3 (rs1799983 and rs2070744) have been associated with cancer outcomes in patients treated with doxorubicin-containing regimens. pharmgkb.org Similarly, single nucleotide polymorphisms (SNPs) in the ABCB1 transporter gene and in carbonyl reductase genes (CBR1 and CBR3), which are involved in metabolizing doxorubicin, have been shown to influence its pharmacokinetics and treatment outcomes. researchgate.net
The ultimate aim of these pharmacogenomic studies is to develop genetic tests that could, in the future, help select patients who are more likely to respond effectively to doxorubicin or who are at a lower risk of severe side effects. nih.govmdpi.com
Development of Next-Generation this compound Formulations
The development of next-generation this compound formulations is centered on enhancing therapeutic efficacy while minimizing systemic toxicity. Innovations focus on creating sophisticated delivery systems that can intelligently respond to the unique conditions of the tumor microenvironment and navigate the complex biological barriers that limit the drug's access to cancer cells.
Microenvironment-Targeting Systems
The tumor microenvironment (TME) presents a unique landscape characterized by features such as acidic pH, hypoxia, and overexpression of certain enzymes, which are not typical of healthy tissues. Researchers are exploiting these characteristics to design "smart" drug delivery systems that selectively release doxorubicin at the tumor site.
One prominent strategy involves pH-responsive nanoparticles. The extracellular environment of most solid tumors is mildly acidic (pH ~6.5-7.0) compared to the physiological pH of blood (pH 7.4). thno.org Advanced formulations are engineered to remain stable in the bloodstream and only release their doxorubicin payload upon encountering the acidic TME. thno.org For example, a drug delivery system based on stealthy nanocapsules was developed to conjugate doxorubicin through a pH-responsive benzoic-imine bond. In vitro results demonstrated that these nanocapsules released the drug under acidic conditions mimicking the TME, effectively killing liver cancer cells, whereas drug release was minimal at physiological pH. thno.org
Another approach utilizes iron-based metal-organic frameworks (Fe-MOFs) as drug carriers. One study demonstrated that Fe-MOFs loaded with this compound exhibited a significant increase in drug release at pH 5.8 compared to pH 7.4. researchgate.netnih.gov This pH-sensitive release mechanism ensures that the cytotoxic drug is preferentially delivered within the tumor. researchgate.netnih.gov Furthermore, these Fe-MOFs can generate hydroxyl radicals in the acidic TME, adding a synergistic therapeutic effect. nih.gov
Redox-responsive systems represent another frontier. The TME often has a higher concentration of glutathione (B108866) (GSH) than normal tissues. Nanoparticles have been designed with disulfide bonds that are cleaved in the presence of high GSH levels, triggering the release of doxorubicin. mdpi.com Amphiphilic peptide micelle systems have also been designed to be sensitive to both pH and the redox environment, allowing for targeted delivery of doxorubicin and an immune adjuvant (CpG) to breast cancer tumors. nih.gov These dual-responsive nanomicelles showed reduced drug leakage in blood circulation and were effectively cleaved in the glutathione-rich TME. nih.gov
Table 1: Examples of Microenvironment-Targeting Systems for Doxorubicin Delivery
| Delivery System | Targeting Mechanism | Key Findings | Reference |
|---|---|---|---|
| Benzoic-imine-linked Nanocapsules | pH-Responsive | Releases doxorubicin in acidic tumor microenvironment (pH ~6.5); minimal release at physiological pH (7.4). | thno.org |
| Iron-Based Metal-Organic Frameworks (Fe-MOFs) | pH-Responsive | Drug release increased from 25% at pH 7.4 to 70% at pH 5.8; generates hydroxyl radicals for synergistic therapy. | researchgate.netnih.gov |
| Peptide Micelles (Co-LMs) | Dual pH and Redox-Responsive | Targeted delivery of doxorubicin and CpG; pH-sensitive drug release and redox-sensitive carrier degradation. | nih.gov |
| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Redox-Responsive | MSNs grafted with an antibody via disulfide bonds release doxorubicin in the high glutathione environment of the tumor. | mdpi.com |
Overcoming Biological Barriers in Drug Delivery
For a drug to be effective, it must overcome a series of biological barriers between administration and the target tumor cells. nih.govtandfonline.com These include opsonization by plasma proteins, uptake by the mononuclear phagocytic system (MPS), crossing the vascular endothelium, and penetrating the dense extracellular matrix (ECM) of the tumor. nih.govtandfonline.com
Nanotechnology offers powerful strategies to navigate these obstacles. Encapsulating doxorubicin in nanocarriers like liposomes, polymeric nanoparticles, and micelles can protect the drug from premature degradation, extend its circulation time, and reduce accumulation in healthy organs. nih.govmdpi.comoaepublish.com The first FDA-approved nanoformulation, Doxil®, consists of this compound encapsulated in PEG-coated (pegylated) liposomes, which helps evade the MPS and prolong circulation. oaepublish.com
A more advanced strategy is "biomimetic" camouflage, where nanoparticles are coated with natural cell membranes. Coating poly (lactic-co-glycolic acid) (PLGA) nanoparticles loaded with doxorubicin with red blood cell (RBC) membranes has been shown to enhance circulation time and improve immune compatibility. tandfonline.com Similarly, coating nanoparticles with membranes from mesenchymal stem cells (MSCs) allowed them to efficiently migrate through the tumor stroma and be internalized by cancer cells, leading to remarkable tumor suppression.
Physical methods are also being explored to enhance drug penetration. Techniques such as ultrasound, phototherapy, and hyperthermia can disrupt the ECM or increase the permeability of tumor blood vessels, allowing nanocarriers to access the tumor more effectively. nih.govfrontiersin.org Additionally, enzymes like hyaluronidase (B3051955) can be used to degrade components of the ECM, reducing interstitial fluid pressure and improving nanoparticle penetration. nih.govfrontiersin.org
Once at the cellular level, another barrier is the drug efflux pump system, which contributes to multidrug resistance (MDR). tandfonline.comoaepublish.com Nanomedicines can help bypass these pumps as they are often internalized through endocytosis, releasing the drug inside the cell and overwhelming the efflux mechanism. oaepublish.com
Table 2: Strategies to Overcome Biological Barriers in Doxorubicin Delivery
| Barrier | Strategy | Example/Mechanism | Reference |
|---|---|---|---|
| Mononuclear Phagocytic System (MPS) | PEGylation / Cell Membrane Coating | Coating nanoparticles with polyethylene (B3416737) glycol (PEG) or red blood cell membranes to evade immune clearance and prolong circulation. | tandfonline.comoaepublish.com |
| Tumor Vasculature & Extracellular Matrix (ECM) | Physical Methods / Enzymatic Degradation | Using ultrasound to increase vascular permeability or hyaluronidase to degrade the ECM, enhancing nanoparticle penetration. | nih.govfrontiersin.org |
| Cellular Uptake | Ligand-based Targeting | Functionalizing exosomes with folate or RGD peptides to target receptors overexpressed on tumor cells, enhancing uptake. | mdpi.com |
| Multidrug Resistance (MDR) Efflux Pumps | Nanocarrier-mediated Endocytosis | Encapsulating doxorubicin in nanoparticles allows it to enter the cell via endocytosis, bypassing membrane efflux pumps. | oaepublish.com |
Innovations in Preclinical Model Development
The translation of novel doxorubicin formulations from the laboratory to clinical use relies on robust preclinical testing. Recent innovations have focused on developing more predictive in vivo and in vitro models that can better simulate human clinical scenarios, particularly the long-term effects of the drug and the complexities of the tumor microenvironment.
Long-term In Vivo Studies in Animal Models
While acute toxicity models are useful, chronic cardiotoxicity is a major dose-limiting side effect of doxorubicin that often manifests long after treatment. nih.gov Therefore, long-term animal models are crucial for evaluating both the sustained efficacy and the delayed toxicities of new formulations. These models typically involve administering lower doses of doxorubicin over an extended period to better mimic clinical chemotherapy regimens. nih.govfrontiersin.org
Rodent models, including rats and mice, are widely used. frontiersin.orgiiarjournals.org For instance, a long-term rat model might involve weekly injections of 1–5 mg/kg for 2–12 weeks. frontiersin.org Such studies have demonstrated that doxorubicin can lead to a progressive increase in interstitial fibrosis in the heart weeks after administration has ceased. frontiersin.org In mice, a model of doxorubicin-induced chronic cardiotoxicity was developed by administering weekly doses for up to 14 weeks, leading to dose-related increases in cardiac lesions and declines in heart rate. researchgate.net
These long-term models are not limited to cardiotoxicity. A study investigating "chemobrain" administered doxorubicin to mice for four weeks and then assessed cognitive function nine weeks after the final dose. thno.org This model revealed long-term effects on microglia homeostasis and synaptic integrity, providing a platform to test interventions. thno.org
Preclinical studies with pegylated liposomal doxorubicin (PLD) in various murine tumor models have shown that its long-circulating properties lead to greater accumulation in tumor tissue over 24 to 48 hours, contributing to superior efficacy compared to free doxorubicin. nih.govcancernetwork.com These long-term in vivo studies are indispensable for understanding the pharmacokinetic advantages and long-term safety profiles of next-generation doxorubicin formulations. nih.govcancernetwork.com
Table 3: Examples of Long-Term In Vivo Doxorubicin Study Models
| Animal Model | Dosing Regimen | Duration | Key Endpoint/Finding | Reference |
|---|---|---|---|---|
| Rat | 1.25 mg/kg, 4 times/week for 4 weeks | 4+ weeks | Progressive increase in left ventricle interstitial fibrosis observed weeks after final dose. | frontiersin.org |
| B6C3F1 Mouse | 3 mg/kg, weekly | Up to 14 weeks | Development of chronic cardiotoxicity with significant cardiac lesions at cumulative doses ≥24 mg/kg. | researchgate.net |
| Female Mouse | 5 mg/kg, weekly for 4 weeks | 9 weeks post-treatment | Assessment of long-term cognitive dysfunction ("chemobrain") and effects on microglia. | thno.org |
| Murine Tumor Models | N/A | N/A | Pegylated liposomal doxorubicin (PLD) showed increased tumor accumulation and superior efficacy over free doxorubicin. | nih.govcancernetwork.com |
Q & A
Q. What are the primary mechanisms of action of doxorubicin hydrochloride in cancer cells?
this compound exerts cytotoxic effects through multiple mechanisms:
- Topoisomerase II inhibition : It stabilizes the DNA-topoisomerase II complex, preventing DNA relegation and inducing double-strand breaks, leading to apoptosis .
- Intercalation into DNA : The anthracycline structure allows intercalation between DNA base pairs, disrupting replication and transcription .
- Reactive oxygen species (ROS) generation : Doxorubicin induces oxidative stress via redox cycling, damaging cellular components and triggering apoptosis .
- AMPK pathway modulation : It reduces phosphorylation of AMPK and downstream targets like acetyl-CoA carboxylase, altering metabolic pathways in cancer cells .
Methodological Note : To validate these mechanisms, use in vitro assays such as:
Q. What are recommended concentrations and administration routes for doxorubicin in cell culture and animal models?
- Cell culture (e.g., HeLa cells) :
- Animal models :
- Intravenous administration : Common for systemic exposure. For cardiotoxicity studies, a single 15 mg/kg dose in rats induces acute damage .
- Lower doses (e.g., 7.5 mg/kg) : Used in chronic nephropathy or multidrug resistance models .
Methodological Note : Optimize doses based on endpoints (e.g., survival studies vs. acute toxicity). Monitor pharmacokinetics using LC-MS/MS with MRM mode (e.g., m/z 544.2 → 397.3 for doxorubicin quantification) .
Q. How should this compound be stored to ensure stability?
- Storage conditions : 4°C in sealed containers, protected from light and moisture .
- Stability factors :
Methodological Note : Conduct stability studies using factorial designs (e.g., 2⁴×3 design) to assess interactions between temperature, pH, light, and ionic strength .
Advanced Research Questions
Q. How can researchers address contradictions in doxorubicin-induced toxicity data across studies?
Discrepancies often arise from:
- Dose variations : Higher doses (15 mg/kg) cause acute cardiotoxicity, while lower doses (7.5 mg/kg) model chronic organ damage .
- Administration routes : Intravenous vs. intraperitoneal routes alter bioavailability and tissue distribution .
- Experimental models : Cell lines with differing P-glycoprotein expression levels may show variable resistance .
Q. Methodological Note :
- Use isobolographic analysis to study dose-response interactions.
- Validate findings in multiple models (e.g., primary cardiomyocytes vs. cancer cell lines) .
Q. What advanced drug delivery systems improve doxorubicin targeting and reduce toxicity?
- Liposomal formulations : PEGylated liposomes enhance circulation time and reduce cardiac uptake. Key parameters include ammonium sulfate gradient and in vitro leakage rates .
- Nanocarriers :
Methodological Note : Characterize nanocarriers using:
Q. How do researchers analyze doxorubicin-protein interactions in pharmacokinetic studies?
- BSA binding assays : Use UV-Vis spectrophotometry (589 nm) to evaluate quenching effects and binding constants .
- Chromatographic methods : HPLC with C18 columns and mobile phases (e.g., 0.02 M phosphoric acid/acetonitrile/methanol) separate free vs. protein-bound drug .
Methodological Note : Apply Scatchard plots to determine binding stoichiometry and affinity .
Q. What regulatory guidelines apply to liposomal doxorubicin formulations?
The FDA Draft Guidance (2010) specifies criteria for generic liposomal products:
- Equivalence in composition : Same lipid composition, PEG grafting, and encapsulated drug state .
- In vitro leakage rates : Must match reference products under physiological conditions .
Methodological Note : Perform accelerated stability testing (e.g., 25°C/60% RH) to predict shelf-life .
Q. How can doxorubicin’s fluorescence properties be leveraged in research?
- DNA intercalation studies : Monitor fluorescence quenching upon binding to DNA .
- Intracellular tracking : Use confocal microscopy (excitation/emission: 470/590 nm) to localize doxorubicin in organelles .
Methodological Note : Calibrate assays with internal standards (e.g., daunorubicin) to correct for matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
